molecular formula C9H8O5 B134766 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid CAS No. 197584-99-9

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Cat. No.: B134766
CAS No.: 197584-99-9
M. Wt: 196.16 g/mol
InChI Key: IKCKXQPXYWBQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCKXQPXYWBQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599038
Record name 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197584-99-9
Record name 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid from Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for 7-hydroxy-1,4-benzodioxan-6-carboxylic acid, a valuable heterocyclic compound, using gallic acid as a readily available starting material. Due to the challenges in achieving regioselectivity in the formation of the 1,4-benzodioxane ring, a strategic application of protecting groups is essential. This document provides a plausible synthetic pathway, detailed experimental protocols based on analogous reactions reported in the literature, and expected outcomes.

Introduction

The 1,4-benzodioxane scaffold is a core structural motif in numerous biologically active molecules and pharmaceutical agents. Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic activities. This compound (CAS 197584-99-9) is a key intermediate in the synthesis of more complex molecules, including benzoxazines.[1][2] The strategic placement of the hydroxyl and carboxylic acid functional groups on the benzodioxane ring makes it a versatile building block for drug discovery and development.

This guide details a four-step synthetic route starting from gallic acid, a naturally abundant and inexpensive phenolic acid. The proposed pathway focuses on overcoming the primary synthetic challenge: the regioselective formation of the dioxane ring at the 3- and 4-positions of the gallic acid backbone.

Proposed Synthetic Pathway

The synthesis of this compound from gallic acid can be envisioned through the following four key steps:

  • Esterification of the carboxylic acid functionality of gallic acid to prevent its interference in subsequent reactions.

  • Regioselective Protection of the 5-hydroxyl group to direct the subsequent cyclization.

  • Williamson Ether Synthesis to form the 1,4-benzodioxane ring.

  • Deprotection of the protecting groups to yield the final target molecule.

The overall synthetic workflow is depicted below.

G GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Step 1: Esterification ProtectedGallate Methyl 5-O-benzyl-3,4-dihydroxygallate MethylGallate->ProtectedGallate Step 2: Regioselective Benzylation BenzodioxaneEster Methyl 8-benzyloxy-1,4-benzodioxan-6-carboxylate ProtectedGallate->BenzodioxaneEster Step 3: Williamson Ether Synthesis FinalProduct This compound BenzodioxaneEster->FinalProduct Step 4: Deprotection

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data for reagents and expected yields are summarized in tabular format for clarity.

Step 1: Esterification of Gallic Acid to Methyl Gallate

The carboxylic acid group of gallic acid is protected as a methyl ester via Fischer esterification.

Experimental Protocol:

  • Suspend gallic acid (1.0 eq) in methanol (10-15 mL per gram of gallic acid).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Remove the ice bath and reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

  • Pour the residue into cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl gallate.

Reagent Molar Eq. Molecular Weight ( g/mol ) Amount Notes
Gallic Acid1.0170.1210.0 gStarting material
MethanolSolvent32.04100 mL
Sulfuric Acid0.1598.08~0.8 mLCatalyst
Product Molecular Weight ( g/mol ) Expected Yield
Methyl Gallate184.15~90-95%
Step 2: Regioselective Benzylation of Methyl Gallate

Selective protection of the 5-hydroxyl group is achieved using a benzyl protecting group. This step is critical for directing the subsequent cyclization.

Experimental Protocol:

  • Dissolve methyl gallate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (1.1 eq) to the solution and stir at room temperature.

  • Slowly add benzyl bromide (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate methyl 5-O-benzyl-3,4-dihydroxygallate.

Reagent Molar Eq. Molecular Weight ( g/mol ) Amount Notes
Methyl Gallate1.0184.1510.0 g
Benzyl Bromide1.0171.046.5 mL
Potassium Carbonate1.1138.218.3 gBase
DMFSolvent73.09100 mLAnhydrous
Product Molecular Weight ( g/mol ) Expected Yield
Methyl 5-O-benzyl-3,4-dihydroxygallate274.27~50-60%
Step 3: Formation of the 1,4-Benzodioxane Ring

The 1,4-benzodioxane ring is formed via a Williamson ether synthesis using 1,2-dibromoethane.

Experimental Protocol:

  • Dissolve methyl 5-O-benzyl-3,4-dihydroxygallate (1.0 eq) in anhydrous acetone.

  • Add potassium carbonate (2.5 eq) and 1,2-dibromoethane (1.2 eq) to the solution.

  • Reflux the reaction mixture for 18-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain methyl 7-benzyloxy-1,4-benzodioxan-6-carboxylate.

Reagent Molar Eq. Molecular Weight ( g/mol ) Amount Notes
Methyl 5-O-benzyl-3,4-dihydroxygallate1.0274.2710.0 g
1,2-Dibromoethane1.2187.863.8 mL
Potassium Carbonate2.5138.2112.6 gBase
AcetoneSolvent58.08150 mLAnhydrous
Product Molecular Weight ( g/mol ) Expected Yield
Methyl 7-benzyloxy-1,4-benzodioxan-6-carboxylate300.30~40-50%
Step 4: Deprotection to Yield the Final Product

The final step involves the removal of the benzyl ether and methyl ester protecting groups. This can be achieved in a single step via catalytic hydrogenation.

Experimental Protocol:

  • Dissolve methyl 7-benzyloxy-1,4-benzodioxan-6-carboxylate (1.0 eq) in methanol.

  • Add palladium on carbon (10% w/w) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The residue is then subjected to basic hydrolysis to cleave the methyl ester.

  • Dissolve the residue in a mixture of methanol and 2M aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 2M hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Reagent Molar Eq. Molecular Weight ( g/mol ) Amount Notes
Methyl 7-benzyloxy-1,4-benzodioxan-6-carboxylate1.0300.305.0 g
Palladium on Carbon (10%)Catalyst0.5 g
Hydrogen Gas2.02Balloon pressure
MethanolSolvent32.04100 mL
Sodium Hydroxide2.040.001.3 g in waterFor hydrolysis
Product Molecular Weight ( g/mol ) Expected Yield
This compound196.16~80-90%

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons, methylene protons of the dioxane ring, and exchangeable protons of the hydroxyl and carboxylic acid groups.
¹³C NMR Aromatic carbons, methylene carbons of the dioxane ring, and a carbonyl carbon signal for the carboxylic acid.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₉H₈O₅, MW: 196.16).
FT-IR Spectroscopy Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-O (ether) stretching vibrations.

Logical Relationships in Synthesis

The successful synthesis of the target molecule is contingent on the strategic use of protecting groups to control the regioselectivity of the Williamson ether synthesis.

G cluster_0 Gallic Acid Functional Groups cluster_1 Synthetic Steps cluster_2 Outcome COOH Carboxylic Acid (-COOH) Esterification Esterification COOH->Esterification Protected OH3 3-OH DioxaneFormation Dioxane Formation OH3->DioxaneFormation OH4 4-OH OH4->DioxaneFormation OH5 5-OH Benzylation Regioselective Benzylation OH5->Benzylation Protected Deprotection Deprotection DioxaneFormation->Deprotection TargetMolecule 7-Hydroxy-1,4-benzodioxan -6-carboxylic Acid Deprotection->TargetMolecule

Caption: Logical relationship between functional group protection and synthetic steps.

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route for this compound from gallic acid. The outlined procedures are based on well-established chemical transformations and are designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful execution of this synthesis will provide access to a versatile building block for the development of novel therapeutic agents. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with high-quality predicted values to offer a thorough resource for research and development purposes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₈O₅[1][2][3]
Molecular Weight 196.16 g/mol [1][2]
Appearance White Solid[1]
Melting Point Data not available
Boiling Point Data not available
pKa (acidic) Predicted: 4.5 ± 0.2Predicted
LogP Predicted: 1.2Predicted
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol.[1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Topological Polar Surface Area 76.3 Ų

Experimental Protocols

While specific experimental protocols for determining the physicochemical properties of this compound are not detailed in the public domain, the following are generalized methodologies based on standard laboratory practices for similar aromatic carboxylic acids.

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, dry sample of this compound is packed into a capillary tube. The tube is then placed in the melting point apparatus and heated at a controlled rate. The temperature range from which the sample begins to melt to when it becomes completely liquid is recorded as the melting point.

Determination of Solubility

Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated and visually inspected for dissolution. For quantitative solubility, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Determination of LogP

The partition coefficient (LogP) between octanol and water can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the layers, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC. The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Potential Biological Activity

Synthetic Pathway

G Generalized Synthesis of a this compound Derivative GallicAcid Gallic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) GallicAcid->Esterification MethylGallate Methyl Gallate Esterification->MethylGallate Reaction1 Reaction with 1,2-dihaloethane (e.g., BrCH₂CH₂Br, K₂CO₃) MethylGallate->Reaction1 BenzodioxaneEster Methyl 7-hydroxy-1,4- benzodioxan-6-carboxylate Reaction1->BenzodioxaneEster Hydrolysis Hydrolysis (e.g., NaOH, H₂O) BenzodioxaneEster->Hydrolysis FinalProduct 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid Hydrolysis->FinalProduct

Caption: Generalized synthetic route to this compound.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively studied, various derivatives of 1,4-benzodioxane have shown promising biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[7] Notably, certain 7-substituted 1,4-benzodioxane derivatives, when linked to a 2,6-difluorobenzamide moiety, have been identified as inhibitors of the bacterial cell division protein FtsZ.[8][9][10][11][12] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division in most bacteria. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death. This makes FtsZ an attractive target for novel antibiotics.

The following diagram illustrates the proposed mechanism of action for benzodioxane-based FtsZ inhibitors.

G Proposed Mechanism of FtsZ Inhibition by Benzodioxane Derivatives cluster_0 Normal Bacterial Cell Division cluster_1 Inhibition Pathway FtsZ_monomers FtsZ monomers FtsZ_polymerization FtsZ polymerization FtsZ_monomers->FtsZ_polymerization GTP-dependent GTP GTP Z_ring Z-ring formation FtsZ_polymerization->Z_ring Disruption Disruption of Z-ring Cell_division Cell Division Z_ring->Cell_division Benzodioxane_derivative Benzodioxane Derivative Inhibition Inhibition Benzodioxane_derivative->Inhibition Inhibition->FtsZ_polymerization Filamentation Cell Filamentation Disruption->Filamentation Cell_death Cell Death Filamentation->Cell_death

Caption: Inhibition of bacterial cell division via FtsZ polymerization disruption.

References

Spectroscopic Profile of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~10.0Singlet1HPhenolic hydroxyl proton (-OH)
~7.3Singlet1HAromatic proton (H-5)
~6.5Singlet1HAromatic proton (H-8)
~4.3Multiplet4HDioxane ring protons (-OCH₂CH₂O-)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Atom Assignment
~170Carboxylic acid carbon (-COOH)
~150Aromatic carbon (C-7)
~145Aromatic carbon (C-4a)
~140Aromatic carbon (C-8a)
~118Aromatic carbon (C-5)
~115Aromatic carbon (C-6)
~110Aromatic carbon (C-8)
~64Dioxane ring carbons (-OCH₂CH₂O-)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityBond Vibration
3300-2500Strong, BroadO-H stretch (Carboxylic acid)
~3200Medium, BroadO-H stretch (Phenol)
~3050WeakC-H stretch (Aromatic)
~2950WeakC-H stretch (Aliphatic)
1710-1680StrongC=O stretch (Carboxylic acid)
~1600, ~1500MediumC=C stretch (Aromatic)
1320-1210StrongC-O stretch (Carboxylic acid)
~1200StrongC-O stretch (Aryl ether)
Mass Spectrometry (MS)
m/z RatioFragmentation
196[M]⁺ (Molecular ion)
179[M-OH]⁺
151[M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent, is utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed.

  • The sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is critical to avoid exchange of the acidic protons.

  • The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Referencing: Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, is used.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight) is used.

Sample Preparation (for ESI):

  • A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

  • A small amount of a modifier, such as formic acid or ammonium acetate, may be added to promote ionization.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. For a carboxylic acid, negative ion mode is often preferred.

  • Mass Range: A scan range of m/z 50-500 is typically used to detect the molecular ion and key fragments.

  • Capillary Voltage: Optimized for the specific instrument and analyte.

  • Nebulizer Gas Flow: Adjusted to ensure stable spray.

  • Drying Gas Temperature and Flow: Optimized to facilitate desolvation.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Solvent for MS/IR Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate accurate and reproducible spectroscopic analysis.

Unveiling the Structural Landscape of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, a key intermediate in the synthesis of bioactive molecules. While a definitive crystal structure for this specific compound is not publicly available, this document consolidates known physicochemical properties, outlines a probable synthetic pathway, and details the standard experimental workflow for crystallographic analysis. Furthermore, it explores the potential biological relevance of this scaffold by visualizing a key signaling pathway implicated in the therapeutic areas where benzodioxane derivatives have shown promise.

Physicochemical Properties

This compound, also known as 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid, is a solid, white compound.[1] It is recognized as a valuable intermediate in the preparation of benzoxazines.[1][2] The fundamental properties of this molecule are summarized in the table below.

PropertyValueReference
CAS Number 197584-99-9[1][2]
Molecular Formula C₉H₈O₅[1][2]
Molecular Weight 196.16 g/mol [1][2]
Appearance White Solid[1]
Solubility Soluble in Dimethylformamide, DMSO, Methanol[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Topological Polar Surface Area 76 Ų[1]

Synthetic Protocol: A Probable Route

The synthesis of this compound can be inferred from established methods for analogous 1,4-benzodioxane derivatives, which often utilize gallic acid as a starting material.[3][4][5] The following multi-step synthesis is a likely and feasible approach.

Step 1: Esterification of Gallic Acid

Commercially available gallic acid undergoes Fischer esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield methyl 3,4,5-trihydroxybenzoate.[5]

Step 2: Formation of the 1,4-Benzodioxane Ring

The resulting methyl 3,4,5-trihydroxybenzoate is reacted with an excess of 1,2-dibromoethane in the presence of a weak base like potassium carbonate in a suitable solvent such as acetone. This reaction selectively forms the 1,4-benzodioxane ring, yielding a disubstituted benzodioxane intermediate.[5]

Step 3: Hydrolysis of the Ester

The methyl ester of the benzodioxane intermediate is then hydrolyzed to the corresponding carboxylic acid using a base-induced hydrolysis, for instance, with sodium hydroxide, followed by acidification.

The logical flow of this synthetic pathway is illustrated in the diagram below.

G A Gallic Acid B Methyl 3,4,5-trihydroxybenzoate A->B  Methanol, H₂SO₄ (reflux)   C Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate B->C  1,2-dibromoethane, K₂CO₃, Acetone (reflux)   D This compound C->D  1. NaOH (aq) 2. HCl (aq)  

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow for Crystal Structure Determination

Should crystals of this compound be successfully grown, the following standard experimental workflow would be employed for single-crystal X-ray diffraction analysis to elucidate its three-dimensional structure.

G A Synthesis and Purification B Crystal Growth A->B  Vapor diffusion, Slow evaporation   C X-ray Diffraction Data Collection B->C  Mounting, Data acquisition   D Structure Solution and Refinement C->D  Phase problem, Model building   E Crystallographic Data Analysis D->E  Validation, Interpretation  

Caption: Standard experimental workflow for single-crystal X-ray crystallography.

Potential Biological Significance: A Look at Relevant Signaling Pathways

Derivatives of 1,4-benzodioxane have demonstrated a wide range of biological activities, including anticancer properties.[6][7] One of the critical signaling pathways often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival. The potential for a this compound derivative to modulate this pathway is an active area of interest in drug discovery.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (PIP2 to PIP3)   PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth and Proliferation mTOR->Proliferation Inhibitor Benzodioxane Derivative (Hypothetical) Inhibitor->PI3K  Inhibition  

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

References

7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

PropertyValueSource(s)
CAS Number197584-99-9[1][2]
Molecular FormulaC₉H₈O₅[1][2]
Molecular Weight196.16 g/mol [1]
AppearanceWhite Solid[2]
Known Solvents (Qualitative)Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol[2][3]

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. The following protocols describe standard methods for quantifying the solubility of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials:

  • This compound
  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH levels, Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide)
  • Scintillation vials or glass flasks with screw caps
  • Orbital shaker with temperature control
  • Centrifuge
  • Calibrated analytical balance
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

  • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.
  • Add a known volume of the selected solvent to each vial.
  • Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C and 37 °C).
  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
  • After shaking, allow the vials to stand to let the excess solid settle.
  • Centrifuge the samples to further separate the undissolved solid.
  • Carefully withdraw an aliquot from the supernatant.
  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

3. Data Analysis:

  • The solubility is reported in mg/mL or mol/L.
  • The experiment should be performed in triplicate for each solvent and temperature.

Stability Assessment

Understanding the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are employed to identify potential degradation products and pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to predict its degradation profile.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)
  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • Temperature-controlled oven
  • Photostability chamber with controlled light and UV exposure
  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

2. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
  • Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature or slightly elevated temperature.
  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).
  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.
  • Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.

4. Data Presentation:

  • The percentage of degradation should be calculated.
  • The retention times of the degradation products should be recorded.
  • Mass spectrometry can be used to identify the structure of the major degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh Excess Compound prep2 Add Known Volume of Solvent prep1->prep2 equil1 Shake at Constant Temperature (24-72h) prep2->equil1 equil2 Centrifuge to Separate Solid equil1->equil2 analysis1 Withdraw Supernatant equil2->analysis1 analysis2 Dilute Aliquot analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3

Caption: Workflow for Shake-Flask Solubility Determination.

Logical Flow for Forced Degradation Studies

Forced_Degradation_Flow cluster_stress Stress Conditions cluster_results Data Evaluation start This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal (Solid) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation Calculate % Degradation analysis->degradation pathways Identify Degradation Products & Pathways degradation->pathways stability Assess Intrinsic Stability pathways->stability

Caption: Logical Flow of a Forced Degradation Study.

References

Potential Biological Activity of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Abstract

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. This technical guide explores the potential biological activity of a specific derivative, 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. Due to a lack of direct studies on this compound, this document extrapolates its potential therapeutic relevance based on the well-documented activities of structurally similar 1,4-benzodioxane derivatives. This guide covers a plausible synthetic route, potential anti-inflammatory, antioxidant, and anticancer activities, and provides detailed experimental protocols for assessing these biological effects.

Introduction

The 1,4-benzodioxane ring system is a core component in a variety of synthetic and natural products, exhibiting a broad spectrum of pharmacological properties.[1] Its derivatives have been reported to possess anti-inflammatory, antioxidant, anticancer, antimicrobial, and antihepatotoxic activities.[2][3][4] Notably, the substitution pattern on the benzene ring and the dioxin moiety plays a crucial role in modulating the biological effects of these compounds. This guide focuses on the potential biological activities of this compound, a derivative for which specific biological data is not yet available. By examining the structure-activity relationships of related compounds, we can infer its potential as a valuable scaffold for drug discovery.

Proposed Synthesis of this compound

A potential synthetic pathway could commence with a suitably protected dihydroxybenzoic acid derivative. The key step would involve the formation of the 1,4-dioxane ring via a Williamson ether synthesis with a dihaloethane, followed by functional group manipulations to yield the target compound.

Below is a conceptual workflow for the synthesis:

A Starting Material (e.g., Protected 3,4,5-trihydroxybenzoic acid) B Protection of Carboxylic Acid A->B Esterification C Williamson Ether Synthesis (with 1,2-dibromoethane) B->C Base, Solvent D Formation of 1,4-Benzodioxane Ring C->D E Selective Deprotection of Hydroxyl Groups D->E F Introduction of 7-Hydroxy Group E->F Regioselective modification G Deprotection of Carboxylic Acid F->G Hydrolysis H Final Product (this compound) G->H

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities

Based on the activities of numerous 1,4-benzodioxane derivatives, this compound is hypothesized to possess anti-inflammatory, antioxidant, and anticancer properties.

Potential Anti-inflammatory Activity

Several 1,4-benzodioxane derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The presence of a carboxylic acid moiety, as seen in many non-steroidal anti-inflammatory drugs (NSAIDs), and the phenolic hydroxyl group in the target molecule, suggests a potential for similar activity.

A proposed mechanism of action could involve the inhibition of COX-2, a key enzyme in the inflammatory cascade that converts arachidonic acid to prostaglandins.

AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Compound This compound Compound->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by this compound.

Table 1: Anti-inflammatory Activity of Selected 1,4-Benzodioxane Derivatives

CompoundAssayIC50 (µM)Reference
(S)-2-(benzodioxan-6-yl)propionic acidCOX-1 Inhibition>100[7]
(S)-2-(benzodioxan-6-yl)propionic acidCOX-2 Inhibition10.5[7]
2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acidCOX-1 Inhibition0.8[7]
2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acidCOX-2 Inhibition0.2[7]
Potential Antioxidant Activity

The phenolic hydroxyl group in this compound suggests a strong potential for antioxidant activity. Phenolic compounds are well-known radical scavengers, and various 1,4-benzodioxane derivatives have been reported to possess antioxidant properties.[8][9]

Table 2: Antioxidant Activity of a 1,4-Benzodioxane Derivative

CompoundAssayIC50 (µg/mL)Reference
4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazineDPPH Radical ScavengingModerate Activity[9]
Potential Anticancer Activity

The 1,4-benzodioxane scaffold is present in several compounds with reported anticancer activity.[2][10][11][12] These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The structural features of this compound warrant investigation into its potential cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of a 1,4-Benzodioxane-hydrazone Derivative

CompoundCell LineGI50 (µM)Reference
Compound 7eMelanoma (MDA-MB-435)0.20[10]
Compound 7eMelanoma (M14)0.46[10]
Compound 7eMelanoma (SK-MEL-2)0.57[10]
Compound 7eMelanoma (UACC-62)0.27[10]

Experimental Protocols

To evaluate the potential biological activities of this compound, the following standard in vitro assays are recommended.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measure the absorbance at 517 nm using a microplate reader.[14]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Test Compound and DPPH Solutions B Add Compound and DPPH to 96-well Plate A->B C Incubate in Dark (30 min) B->C D Read Absorbance (517 nm) C->D E Calculate % Inhibition and IC50 D->E

Caption: Experimental workflow for the DPPH antioxidant assay.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, HeLa)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.[15]

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[15]

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.[17]

  • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

COX-2 Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX reaction buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound

  • Positive control (e.g., Celecoxib)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product of the COX reaction)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the COX reaction buffer, heme, and the test compound at various concentrations.

  • Add the COX-2 enzyme to each well (except for the no-enzyme control).[18]

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.[18]

  • Incubate for a specific time at 37°C.

  • Stop the reaction and add the detection reagent.

  • Measure the fluorescence (or absorbance, depending on the detection method) using a plate reader.[19]

  • The percentage of COX-2 inhibition is calculated relative to the control (enzyme without inhibitor). The IC50 value is determined from the dose-response curve.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on structurally related 1,4-benzodioxane derivatives provides a strong rationale for investigating its potential biological activities. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety suggests that this compound could be a promising candidate for further exploration as an anti-inflammatory, antioxidant, and anticancer agent. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential therapeutic properties. Further research, including synthesis and in vitro and in vivo testing, is warranted to fully elucidate the pharmacological profile of this intriguing molecule.

References

Characterization of 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related analogs and established principles of chemical and biological sciences to present a predictive characterization. This includes a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities, particularly in the context of anti-inflammatory research. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related benzodioxin derivatives.

Introduction

The 2,3-dihydro-1,4-benzodioxin scaffold is a key structural motif found in a variety of biologically active compounds. Derivatives of this heterocyclic system have shown a range of pharmacological activities, including anti-inflammatory properties.[1] The introduction of hydroxyl and carboxylic acid functional groups to this core structure, as in 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid, is expected to significantly influence its physicochemical properties and biological interactions. This document outlines the key characterization parameters for this specific molecule.

Physicochemical Properties

The predicted physicochemical properties of 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid are summarized in Table 1. These values are extrapolated from the known properties of the parent compound, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and take into account the expected influence of the hydroxyl group.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueReference Compound Data (2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid)
Molecular FormulaC₉H₈O₅C₉H₈O₄
Molecular Weight196.16 g/mol 180.16 g/mol
AppearancePale brown or off-white crystalline solidPale brown Crystalline Solid[2]
Melting Point> 200 °C (decomposition likely)135-136 °C[2]
Boiling PointDecomposes before boiling at atmospheric pressure339.8°C at 760 mmHg[2]
pKa (Carboxylic Acid)~4.0 - 4.5Not Available
pKa (Phenolic Hydroxyl)~9.0 - 10.0Not Applicable
LogP~1.0 - 1.50.3[2]
SolubilitySparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, Methanol)Not Available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis starts from 3,4,5-trihydroxybenzoic acid (gallic acid), a readily available starting material. The key steps would involve selective protection of hydroxyl groups, formation of the dioxin ring, and subsequent deprotection.

Synthetic Pathway A 3,4,5-Trihydroxybenzoic acid B Selective Protection A->B e.g., Acetonide protection C Protected Intermediate B->C D Ring Formation (1,2-Dibromoethane, Base) C->D E Protected 2,3-Dihydro-7-hydroxy- 1,4-benzodioxin-6-carboxylic acid D->E F Deprotection E->F Acidic workup G 2,3-Dihydro-7-hydroxy- 1,4-benzodioxin-6-carboxylic acid F->G

Caption: Proposed synthesis of 2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid.

Experimental Protocol: Ring Formation (Hypothetical)

This protocol is adapted from the synthesis of related benzodioxane derivatives.

  • Reaction Setup: To a solution of the protected 3,4-dihydroxybenzoic acid derivative (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a slight excess of a base (e.g., potassium carbonate, 2.2 equivalents).

  • Addition of Reagent: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The following tables summarize the predicted spectroscopic data for 2,3-dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid. These predictions are based on the analysis of its structure and comparison with data for similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1H-COOH
~9.0 - 10.0br s1HAr-OH
~7.2s1HAr-H
~6.5s1HAr-H
~4.2 - 4.3m4H-O-CH₂-CH₂-O-

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic Acid)
~145 - 155Ar-C-O
~140 - 145Ar-C-O
~120 - 125Ar-C-COOH
~115 - 120Ar-C-H
~105 - 110Ar-C-H
~100 - 105Ar-C-OH
~64-O-CH₂-CH₂-O-

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
3200-3600BroadO-H stretch (Phenol)
~1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1470MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Aromatic Ether & Carboxylic Acid)

Table 5: Predicted Mass Spectrometry Data (ESI-)

m/zAssignment
195.03[M-H]⁻
151.04[M-H-CO₂]⁻

Potential Biological Activity and Signaling Pathways

Derivatives of 2,3-dihydro-1,4-benzodioxin have been reported to possess anti-inflammatory properties.[1] The presence of a phenolic hydroxyl group in the target molecule suggests potential antioxidant activity, as phenolic compounds are known free radical scavengers. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions with biological targets.

A plausible mechanism of action for the anti-inflammatory effects of such compounds could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.

Hypothetical Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory\nStimulus Inflammatory Stimulus IKK IKK Inflammatory\nStimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Pro-inflammatory\nGenes Pro-inflammatory Genes Pro-inflammatory\nGenes_nuc Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory\nGenes_nuc Activates Transcription Target_Compound 2,3-Dihydro-7-hydroxy- 1,4-benzodioxin-6-carboxylic acid Target_Compound->IKK Potential Inhibition

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

2,3-Dihydro-7-hydroxy-1,4-benzodioxin-6-carboxylic acid represents a promising, yet underexplored, molecule with potential applications in drug discovery, particularly in the development of novel anti-inflammatory agents. This technical guide provides a predictive framework for its synthesis and characterization, which can guide future experimental investigations. Further research is warranted to validate these predictions and to fully elucidate the biological activity and therapeutic potential of this compound.

References

The Discovery and History of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, a substituted derivative of the 1,4-benzodioxan scaffold, serves as a crucial intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the available information regarding its discovery, historical context, and synthesis. While the specific initial discovery of this compound is not prominently documented in readily available literature, its history is intrinsically linked to the broader exploration of 1,4-benzodioxane derivatives, a class of compounds with significant therapeutic applications. This document summarizes key synthetic approaches, presents relevant data in a structured format, and visualizes synthetic pathways to facilitate a deeper understanding for researchers in medicinal chemistry and drug development.

Introduction

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities. Derivatives of this heterocyclic motif have shown potential as anti-inflammatory, anticancer, and neuroprotective agents. This compound (CAS No. 197584-99-9) has emerged as a valuable building block in the preparation of more complex molecules, including benzoxazines. Its chemical structure, featuring both a carboxylic acid and a hydroxyl group on the benzene ring, allows for versatile chemical modifications, making it an attractive starting material for the synthesis of compound libraries for drug discovery.

Historical Context: The Rise of 1,4-Benzodioxanes

The history of 1,4-benzodioxane derivatives dates back to early synthetic organic chemistry. The parent compound, 1,4-benzodioxane, was first prepared by Vorlander. A significant early milestone in the functionalization of this ring system was the preparation of a 6-carboxy-1,4-benzodioxane derivative by Fittig and Macalpine, which laid the groundwork for the synthesis of other carboxylic acid-substituted benzodioxanes. Over the decades, the therapeutic potential of this class of compounds became evident, leading to the development of drugs such as Doxazosin, an α1-adrenergic blocker used to treat hypertension. This broader context of research into the synthesis and biological activity of 1,4-benzodioxane derivatives provides the backdrop for the eventual synthesis and utilization of this compound.

Synthesis of 1,4-Benzodioxane-6-Carboxylic Acid Derivatives

While the first reported synthesis of this compound is not clearly detailed in the surveyed literature, several methods have been reported for the synthesis of the closely related 1,4-benzodioxane-6-carboxylic acid and its derivatives. These synthetic strategies provide a logical framework for the potential synthesis of the target compound.

Synthesis from 3,4-Dihydroxybenzaldehyde

A common approach to constructing the 1,4-benzodioxane ring is through the reaction of a catechol derivative with a dielectrophile. A Chinese patent outlines a method for the preparation of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid starting from 3,4-dihydroxybenzaldehyde.

Experimental Protocol:

  • Ring Closure: 3,4-dihydroxybenzaldehyde is reacted with 1,2-dibromoethane under alkaline conditions to yield the intermediate, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

  • Purification: The intermediate aldehyde is purified.

  • Oxidation: The purified intermediate is then oxidized using an aqueous potassium permanganate solution to afford 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid.

This general strategy could be adapted to produce the 7-hydroxy derivative by starting with a suitably substituted catechol.

Synthesis from Gallic Acid

A 2022 publication by Idris et al. describes a multi-step synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs starting from the readily available gallic acid (3,4,5-trihydroxybenzoic acid)[1]. Although this work focuses on amide derivatives, the core synthesis of a substituted 1,4-benzodioxane-6-carboxylic acid is detailed.

Experimental Protocol:

  • Esterification: Gallic acid is esterified in methanol with a sulfuric acid catalyst to produce methyl 3,4,5-trihydroxybenzoate.

  • Ring Formation: The resulting ester is reacted with 1,2-dibromoethane in the presence of potassium carbonate in acetone to form the 1,4-benzodioxane ring, yielding a disubstituted product.

  • Functionalization and Hydrolysis: Further functionalization at the 8-position is carried out, followed by hydrolysis of the methyl ester to the carboxylic acid.

This pathway highlights a versatile approach to constructing highly substituted 1,4-benzodioxane-6-carboxylic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 197584-99-9
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Appearance White Solid
Solubility Soluble in Dimethylformamide, DMSO, Methanol

Spectroscopic Data

  • ¹H NMR: Protons of the methylene groups on the dioxin ring are expected to appear as multiplets around 4.3 ppm. Aromatic protons would be observed in the downfield region, with their chemical shifts and coupling patterns dependent on the substitution pattern. The acidic proton of the carboxylic acid and the phenolic proton would likely appear as broad singlets.

  • ¹³C NMR: Carbon signals for the methylene groups would be expected in the aliphatic region. Aromatic carbons and the carboxyl carbon would appear in the downfield region.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid and phenol, a C=O stretch for the carboxylic acid, and C-O stretches for the ether linkages.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 196.16 would be expected.

Applications in Research and Drug Discovery

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its bifunctional nature (possessing both a carboxylic acid and a hydroxyl group) allows for a wide range of chemical transformations, making it a valuable scaffold for building libraries of compounds for high-throughput screening. The 1,4-benzodioxane core is a well-established pharmacophore, and derivatives of this compound could be explored for a variety of therapeutic targets.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the generalized synthetic pathways for 1,4-benzodioxane-6-carboxylic acid derivatives.

Synthesis_from_Catechol cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A 3,4-Dihydroxybenzaldehyde B 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde A->B 1,2-Dibromoethane, Base C 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid B->C Oxidation (e.g., KMnO4)

Caption: Synthesis of 1,4-benzodioxane-6-carboxylic acid from 3,4-dihydroxybenzaldehyde.

Synthesis_from_Gallic_Acid cluster_start_ga Starting Material cluster_intermediate_ga Intermediates cluster_product_ga Product GA Gallic Acid ME Methyl 3,4,5-trihydroxybenzoate GA->ME Esterification (MeOH, H2SO4) BD Substituted 1,4-Benzodioxane Ester ME->BD Ring Formation (1,2-dibromoethane, K2CO3) CA Substituted 1,4-Benzodioxane-6-carboxylic acid BD->CA Hydrolysis

Caption: General synthetic route to 1,4-benzodioxane-6-carboxylic acids from gallic acid.

Conclusion

This compound represents a key synthetic intermediate within the broader and pharmacologically significant class of 1,4-benzodioxane derivatives. While its specific discovery and early history are not well-documented in accessible literature, its importance is underscored by the established synthetic routes to related structures and its potential for the generation of novel bioactive compounds. This guide provides a consolidated resource for researchers, summarizing the available knowledge and presenting it in a clear and accessible format to aid in future research and development endeavors. Further investigation into older chemical literature and patent databases may yet uncover the seminal report of this compound's synthesis.

References

In-Depth Technical Guide: Theoretical and Computational Studies of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, a molecule of interest in medicinal chemistry. This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and characterization, and delves into computational analyses of its electronic structure and potential biological activity. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's characteristics and potential applications.

Introduction

This compound belongs to the 1,4-benzodioxane class of heterocyclic compounds, which are prevalent in a variety of biologically active molecules.[1] The 1,4-benzodioxane scaffold is a key component in several pharmaceuticals, highlighting its importance in medicinal chemistry. This guide focuses on the 7-hydroxy-6-carboxylic acid substituted derivative, exploring its fundamental properties through a combination of experimental data and computational modeling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 7-hydroxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid-
CAS Number 197584-99-9[2][3]
Molecular Formula C₉H₈O₅[2][3]
Molecular Weight 196.16 g/mol [2][3]
Appearance White Solid[2]
Solubility Soluble in Dimethylformamide, DMSO, Methanol[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]
Topological Polar Surface Area 76 Ų[2]

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Pathway GallicAcid Gallic Acid (3,4,5-trihydroxybenzoic acid) Esterification Esterification (MeOH, H₂SO₄) GallicAcid->Esterification MethylGallate Methyl Gallate Esterification->MethylGallate RingClosure Ring Closure (1,2-dibromoethane, K₂CO₃) MethylGallate->RingClosure BenzodioxaneEster Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate RingClosure->BenzodioxaneEster Hydrolysis Hydrolysis (LiOH or NaOH) BenzodioxaneEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Proposed synthesis of this compound.

Detailed Protocol (Adapted):

  • Esterification of Gallic Acid: To a solution of gallic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the resulting methyl gallate is purified.[6]

  • Ring Closure Reaction: Methyl gallate is reacted with 1,2-dibromoethane in the presence of a weak base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated to reflux to facilitate the formation of the 1,4-benzodioxane ring, yielding methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate.[1][4][5]

  • Hydrolysis: The methyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.[6] The reaction is stirred at room temperature until completion.

  • Work-up and Purification: After hydrolysis, the reaction mixture is acidified with a dilute acid (e.g., 2N HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dioxin ring, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) for the methylene protons are typically observed in the range of 4.2-4.3 ppm.[5] The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-180 ppm.[7] Carbons of the dioxin ring typically appear around 64 ppm.[5]

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H
-COOH>10br s
-OHVariablebr s
Ar-H6.5 - 7.5m
-OCH₂CH₂O-~4.3m
¹³C
-C=O~170-
Ar-C110 - 150-
-OCH₂CH₂O-~64-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding.[8] The C=O stretching vibration of the carboxylic acid typically appears as a strong absorption in the region of 1680-1710 cm⁻¹.[8]

Table 3: Characteristic IR Absorption Peaks

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad, Strong
O-H stretch (Phenol)~3200-3600Broad, Medium
C-H stretch (Aromatic)~3000-3100Medium
C-H stretch (Aliphatic)~2850-2960Medium
C=O stretch (Carboxylic acid)1680-1710Strong
C=C stretch (Aromatic)1450-1600Medium
C-O stretch1210-1320Strong

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and properties of molecules. Density Functional Theory (DFT) is a powerful tool for such investigations.

Molecular Geometry and Electronic Properties

DFT calculations can be employed to determine the optimized molecular geometry and various electronic properties of this compound. These calculations provide information on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal insights into the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a useful tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor-ligand binding. For this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the acidic hydrogen atoms.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,4-benzodioxane have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[1][9][10] While specific studies on the biological activity of this compound are limited, its structural features suggest potential interactions with biological targets.

Given the prevalence of the 1,4-benzodioxane scaffold in compounds targeting various receptors and enzymes, a hypothetical signaling pathway can be proposed to guide future research. For instance, many phenolic compounds exhibit antioxidant activity through the modulation of cellular signaling pathways such as the Nrf2-ARE pathway.

Hypothetical Signaling Pathway:

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Molecule This compound ROS Reactive Oxygen Species (ROS) Molecule->ROS Scavenges Keap1 Keap1 Molecule->Keap1 Inhibits ROS->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription

Caption: Hypothetical Nrf2-mediated antioxidant signaling pathway.

This diagram illustrates a potential mechanism where this compound could exert antioxidant effects by either directly scavenging reactive oxygen species (ROS) or by modulating the Keap1-Nrf2 signaling pathway, leading to the expression of antioxidant enzymes. This serves as a conceptual framework for designing experiments to investigate the molecule's biological function.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. The compiled data on its physicochemical properties, along with the proposed experimental protocols for its synthesis and characterization, offer a solid foundation for further research. The computational analyses, including DFT and MEP studies, provide valuable insights into its molecular structure and reactivity. While the biological activity of this specific compound requires further investigation, the presented hypothetical signaling pathway provides a starting point for exploring its therapeutic potential. This guide aims to be a valuable resource for scientists and researchers in the field of drug discovery, facilitating future studies on this promising molecule.

References

Methodological & Application

Experimental protocol for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is presented for researchers in drug development and organic chemistry. This document provides a detailed methodology, a summary of expected quantitative data, and a workflow visualization.

Application Note: Synthesis of this compound

Introduction

This compound is a valuable intermediate in the preparation of various biologically active compounds, including benzoxazines[1]. The 1,4-benzodioxane scaffold is a significant feature in a number of natural products and synthetic molecules with a wide range of pharmacological activities[2]. This protocol outlines a potential synthetic route adapted from established methods for analogous benzodioxane carboxylic acids[2][3]. The described synthesis involves the formation of the 1,4-benzodioxane ring followed by functional group manipulation to yield the target compound.

Overall Reaction Scheme

The proposed synthesis follows a two-step process starting from 3,4-dihydroxybenzaldehyde:

  • Ring Formation: Cyclization of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

  • Oxidation: Oxidation of the intermediate aldehyde to the corresponding carboxylic acid.

Experimental Protocol

Materials and Equipment

  • 3,4-dihydroxybenzaldehyde

  • 1,2-dibromoethane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Potassium Permanganate (KMnO₄)

  • Acetone or Dichloromethane

  • Hydrochloric Acid (HCl)

  • Sodium Sulfite (Na₂SO₃)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bars)

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Step 1: Synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

This procedure is adapted from the synthesis of similar benzodioxane aldehydes[3].

  • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or an aqueous solution of sodium hydroxide, add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)[3][4].

  • Add 1,2-dibromoethane (approximately 1.1 to 1.5 equivalents) dropwise to the reaction mixture[3][4]. A phase-transfer catalyst like tetrabutylammonium bromide may be used if employing a biphasic system[3].

  • Heat the mixture to reflux and stir for several hours (e.g., 5-18 hours), monitoring the reaction progress by TLC[3][4].

  • After completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off[4].

  • If the reaction was performed in an organic solvent, concentrate the filtrate under reduced pressure. If an aqueous solution was used, extract the product into an organic solvent like dichloromethane[3].

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product[3][4].

  • Purify the crude 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This oxidation step is based on a described method for converting a similar aldehyde to a carboxylic acid[3].

  • Dissolve the 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde (1 equivalent) from Step 1 in an aqueous solution, potentially with heating to aid dissolution[3].

  • Slowly add an aqueous solution of potassium permanganate (KMnO₄, approximately 1.5-2 equivalents) to the aldehyde solution. The reaction is exothermic and should be controlled[3].

  • After the addition is complete, heat the mixture to reflux for a few hours to drive the reaction to completion, monitoring by TLC[3].

  • Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Quench the excess potassium permanganate by adding a reducing agent such as sodium sulfite until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2. This will precipitate the carboxylic acid product[3].

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound[3].

Data Presentation

The following table summarizes the expected quantitative data based on similar reported syntheses.

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)Analytical Data
12,3-dihydro-1,4-benzodioxane-6-carboxaldehyde3,4-dihydroxybenzaldehyde1,2-dibromoethane, K₂CO₃/NaOHAcetone/Water45-90[3][4]>95 (after purification)¹H-NMR, ¹³C-NMR, MS
2This compound2,3-dihydro-1,4-benzodioxane-6-carboxaldehydeKMnO₄Water~90[3]>98¹H-NMR, ¹³C-NMR, MS, IR, MP

Visualizations

Experimental Workflow

experimental_workflow start Start: 3,4-Dihydroxybenzaldehyde step1 Step 1: Ring Formation (Cyclization) start->step1 intermediate Intermediate: 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde step1->intermediate Crude Product reagents1 1,2-Dibromoethane, Base (e.g., K₂CO₃) Reflux reagents1->step1 purification1 Purification (Recrystallization/Chromatography) intermediate->purification1 step2 Step 2: Oxidation purification1->step2 Purified Intermediate workup Acidic Workup (HCl) step2->workup Reaction Mixture reagents2 KMnO₄, H₂O Reflux reagents2->step2 final_product Final Product: This compound workup->final_product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Benzoxazine Synthesis Using 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of a novel benzoxazine monomer derived from 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. This document is intended for researchers in polymer chemistry, materials science, and drug development, offering insights into the synthesis, characterization, and potential applications of this functionalized benzoxazine.

Application Notes

The synthesis of benzoxazines, a class of phenolic resins, is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[1][2][3][4] The unique molecular structure of this compound, featuring both a phenolic hydroxyl group and a carboxylic acid moiety, makes it a valuable precursor for creating functional benzoxazine monomers.

The resulting benzoxazine monomer is anticipated to be a key component in the development of advanced polybenzoxazines, a type of thermosetting polymer with desirable properties such as high thermal stability, low dielectric constants, and near-zero polymerization shrinkage.[1]

Key Features and Potential Applications:

  • Autocatalytic Curing: The presence of the carboxylic acid group in the benzoxazine structure is expected to act as an internal catalyst for the ring-opening polymerization process.[1][5][6] This can lead to a significant reduction in the curing temperature compared to traditional benzoxazine resins, offering advantages in processing and energy efficiency.

  • High-Performance Thermosets: Polybenzoxazines derived from this monomer are potential candidates for high-performance applications in the aerospace, electronics, and automotive industries due to their expected superior thermal and mechanical properties.

  • Flame Retardancy: The incorporation of carboxylic acid groups has been linked to enhanced flame retardancy in the resulting polymers.[5][6]

  • Biomedical Potential: Benzoxazine and benzodioxane derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][7][8] This suggests that the synthesized benzoxazine monomer and its derivatives could be explored for applications in drug delivery, medical devices, and as bioactive molecules.

Proposed Synthesis of a Benzoxazine Monomer

The following protocol describes a proposed method for the synthesis of a benzoxazine monomer from this compound, aniline, and paraformaldehyde via a Mannich condensation reaction. This protocol is based on established methodologies for the synthesis of benzoxazines containing carboxylic acid groups.[1][9][10]

Reaction Scheme:

Benzoxazine Synthesis cluster_reactants Reactants cluster_product Product This compound This compound Reaction Solvent (e.g., Toluene) Δ This compound->Reaction + Aniline Aniline Aniline->Reaction + Paraformaldehyde (CH₂O)n Paraformaldehyde->Reaction + Benzoxazine Monomer Benzoxazine Monomer Reaction->Benzoxazine Monomer

Caption: Proposed synthesis of a benzoxazine monomer.

Experimental Protocol

Materials and Equipment:

  • This compound

  • Aniline (or other primary amine)

  • Paraformaldehyde

  • Toluene (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware

  • Characterization instruments: FTIR spectrometer, NMR spectrometer, DSC analyzer

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound, aniline, and paraformaldehyde in a 1:1:2 molar ratio.

  • Solvent Addition: Add a suitable solvent, such as toluene, to the flask. A solventless approach can also be considered, which has been reported for other benzoxazine syntheses.[1]

  • Reaction: Heat the mixture to reflux (typically 90-110 °C for toluene) and maintain the reaction for 4-6 hours with continuous stirring.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain the pure benzoxazine monomer.

Characterization

The structure and properties of the synthesized benzoxazine monomer can be confirmed using the following analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the benzoxazine ring, such as the C-O-C asymmetric stretching vibration.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure of the benzoxazine monomer.[1][9][12]

  • Differential Scanning Calorimetry (DSC): DSC analysis will be used to determine the melting point of the monomer and to study its curing behavior, including the onset and peak of the ring-opening polymerization.[1][9][13]

Quantitative Data (Hypothetical)
ParameterValue
Molar Ratio (Phenol:Amine:Aldehyde)1 : 1 : 2
Reaction Temperature110 °C
Reaction Time5 hours
Expected Yield80-90%
AppearanceOff-white to pale yellow solid
Expected Characterization Data
TechniqueExpected Observations
FTIR (cm⁻¹) ~1700 (C=O of carboxylic acid), ~1230 (asymmetric C-O-C of oxazine), ~1030 (symmetric C-O-C of oxazine), ~930 (out-of-plane C-H of benzoxazine)
¹H NMR (δ, ppm) ~5.4 (O-CH₂-N), ~4.6 (Ar-CH₂-N), Aromatic protons, Carboxylic acid proton
¹³C NMR (δ, ppm) ~80 (O-CH₂-N), ~50 (Ar-CH₂-N), Aromatic carbons, Carboxylic acid carbon
DSC Endothermic peak for melting, followed by an exothermic peak for ring-opening polymerization.

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Charge Reactants: This compound Aniline Paraformaldehyde Solvent Add Solvent (Toluene) Reactants->Solvent Reflux Heat to Reflux (4-6 h) Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Isolate Isolate Crude Product (Filtration or Evaporation) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify FTIR FTIR Spectroscopy Purify->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR DSC Differential Scanning Calorimetry Purify->DSC G cluster_mechanism Mannich Reaction Mechanism Start Amine + Formaldehyde Iminium Formation of Iminium Ion Start->Iminium Attack Electrophilic Attack by Iminium Ion on Phenolic Ring Iminium->Attack Phenol Phenol (this compound) Phenol->Attack Intermediate Formation of Mannich Base Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzoxazine Monomer Cyclization->Product

References

Application Notes and Protocols: Derivatization of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established methodologies for analogous 1,4-benzodioxane structures and are intended to serve as a foundational resource for researchers in medicinal chemistry.

Introduction

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, present in a variety of biologically active compounds.[1][2] Derivatives of this core structure have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] Specifically, the this compound scaffold offers multiple points for chemical modification, primarily at the carboxylic acid and the phenolic hydroxyl group. These modifications allow for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound, along with a summary of the biological activities of related compounds.

Derivatization Strategies

The primary points for derivatization on the this compound scaffold are the carboxylic acid at the 6-position and the hydroxyl group at the 7-position.

  • Carboxylic Acid (Position 6): This group is readily converted into a variety of functional groups, most notably amides and esters. Amide coupling reactions with a diverse range of primary and secondary amines can be used to introduce a wide array of substituents, enabling fine-tuning of the molecule's properties.[1][2]

  • Phenolic Hydroxyl Group (Position 7): The hydroxyl group can be alkylated or acylated to introduce different ether or ester functionalities. This position can also be used as a handle for further chemical modifications.

The following diagram illustrates the key derivatization points on the core scaffold.

Caption: Key derivatization points of the core scaffold.

Experimental Protocols

The following are proposed protocols for the synthesis of amide and ester derivatives of this compound. These are based on established procedures for similar compounds.[1][2][3]

General Protocol for Amide Synthesis via Acid Chloride

This two-step protocol involves the formation of a reactive acid chloride intermediate, followed by reaction with an amine.

Step 1: Formation of 7-Hydroxy-1,4-benzodioxan-6-carbonyl chloride

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 7-Hydroxy-1,4-benzodioxan-6-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 7-Hydroxy-1,4-benzodioxan-6-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • To this solution, add the desired primary or secondary amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0 - 3.0 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.

The following workflow diagram illustrates the amide synthesis protocol.

Amide_Synthesis_Workflow Start 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid AcidChloride Formation of Acid Chloride (Oxalyl Chloride, cat. DMF) Start->AcidChloride AmineAddition Addition of Amine and Base AcidChloride->AmineAddition Reaction Stir at Room Temperature AmineAddition->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Derivative Purification->Product Signaling_Pathways Compound 1,4-Benzodioxan Derivatives AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition AdrenergicR α1-Adrenergic Receptor Compound->AdrenergicR Modulation SerotoninR 5-HT1A Receptor Compound->SerotoninR Modulation MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Inhibition Neuroprotection Neuroprotection AChE->Neuroprotection Cardiovascular Cardiovascular Effects AdrenergicR->Cardiovascular Antidepressant Antidepressant/ Anxiolytic Effects SerotoninR->Antidepressant MAOB->Neuroprotection

References

Application Notes and Protocols for the Quantification of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including certain benzoxazines.[1][2][3] Its chemical structure, containing both a carboxylic acid and a phenolic hydroxyl group, presents specific analytical challenges and opportunities. Accurate and precise quantification of this analyte in various matrices, such as plasma, urine, and in-vitro reaction mixtures, is crucial for pharmacokinetic studies, metabolism research, and process optimization in drug development.

These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for complex biological matrices, while the HPLC-UV method provides a robust and more accessible alternative for simpler sample types or higher concentration ranges.

Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of this compound in relatively clean sample matrices or when high sensitivity is not required.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 5-hydroxyindole-3-acetic acid at 1 µg/mL).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see below).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 280 nm.

  • Run Time: 10 minutes.

3. Calibration and Quantification

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix (e.g., drug-free plasma). A typical range would be from 0.1 µg/mL to 50 µg/mL.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples as described in the sample preparation protocol.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Data Presentation

Table 1: Hypothetical Performance Characteristics of the HPLC-UV Method

ParameterValue
Linearity Range0.1 - 50 µg/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)0.1 µg/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% bias)85 - 115%
Recovery> 80%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample 100 µL Sample Add_PP_Solvent Add 300 µL Acetonitrile with Internal Standard Sample->Add_PP_Solvent Vortex1 Vortex (1 min) Add_PP_Solvent->Vortex1 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex2 Vortex (30 sec) Reconstitute->Vortex2 Transfer_Vial Transfer to HPLC Vial Vortex2->Transfer_Vial HPLC_Injection Inject 10 µL onto C18 Column Transfer_Vial->HPLC_Injection UV_Detection UV Detection at 280 nm HPLC_Injection->UV_Detection Peak_Integration Peak Area Integration UV_Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV quantification.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it the preferred choice for quantifying this compound in complex biological matrices like plasma or tissue homogenates at low concentrations.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structural analog).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an LC-MS vial for analysis.

2. LC-MS/MS Conditions

  • Instrument: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Analyte MRM Transition (Hypothetical): Precursor ion (m/z) 195.0 -> Product ion (m/z) 151.0 (corresponding to loss of CO₂).

  • Internal Standard MRM Transition: To be determined based on the selected internal standard.

  • Source Parameters (to be optimized):

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Table 2: Hypothetical Performance Characteristics of the LC-MS/MS Method

ParameterValue
Linearity Range0.5 - 1000 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% bias)90 - 110%
Recovery> 85%
Matrix Effect< 15%

Experimental Workflow Diagram

LCMS_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma + Internal Standard Pretreat Add Phosphoric Acid Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute LC_Separation Inject and Separate on C18 Column Reconstitute->LC_Separation MS_Detection ESI- MS/MS Detection (MRM) LC_Separation->MS_Detection MRM_Integration MRM Peak Integration MS_Detection->MRM_Integration Calibration Generate Calibration Curve MRM_Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Signaling Pathways and Logical Relationships

While this compound is primarily an intermediate, its structural motifs are found in biologically active molecules. The following diagram illustrates a logical relationship for its potential role in drug discovery and development, highlighting the importance of its quantification.

Logical_Relationship cluster_discovery Drug Discovery & Development Intermediate 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid Synthesis Chemical Synthesis Intermediate->Synthesis Lead_Compound Lead Compound Library Synthesis->Lead_Compound ADME_Tox ADME / PK Studies Lead_Compound->ADME_Tox Clinical_Candidate Clinical Candidate ADME_Tox->Clinical_Candidate Quantification Accurate Quantification (LC-MS/MS, HPLC) Quantification->Synthesis Process Control Quantification->ADME_Tox Bioanalysis

Caption: Role of quantification in drug development.

References

Analytical Methods for the Quantification of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid: HPLC and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and protocols for the analysis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, an intermediate in the preparation of benzoxazines, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods are designed for researchers, scientists, and professionals in drug development and quality control.

This compound (C₉H₈O₅, Molar Mass: 196.16 g/mol ) is a member of the benzodioxane class of compounds, which are significant structural motifs in many biologically active molecules.[1][2] Accurate and robust analytical methods are crucial for purity assessment, reaction monitoring, and quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar compounds like this compound. The following protocol provides a starting point for method development and validation.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standards of desired concentrations.

  • Sample Matrix (e.g., Reaction Mixture): Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.[2]

2. Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol) can be used.
Gradient Program Optimize based on initial scouting runs. A typical starting gradient could be 10-90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).[2]

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to a standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Solvent A->B C Serial Dilution (Standards) B->C D Filtration (0.45 µm) B->D Sample C->D Standards E Injection into HPLC D->E F Chromatographic Separation E->F G UV Detection F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification I->J

General workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility and high polarity of carboxylic acids, a derivatization step is necessary for their analysis by GC-MS.[3][4] Silylation is a common derivatization technique for carboxylic acids, converting them into more volatile and thermally stable trimethylsilyl (TMS) esters.[4]

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., pyridine or dimethylformamide).

  • Derivatization: To a known amount of the dried standard or sample residue in a reaction vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5] Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

2. Instrumentation and Conditions:

ParameterRecommended Conditions
GC-MS System A standard GC-MS system with an electron ionization (EI) source.
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C
Oven Program Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.[6]
Mass Scan Range m/z 50-500

3. Data Analysis:

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • Quantification can be performed using an internal standard and constructing a calibration curve based on the integrated peak areas of characteristic ions.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample/Standard in Dry Solvent B Solvent Evaporation A->B C Addition of Derivatizing Agent (e.g., BSTFA) B->C D Heating to Complete Reaction C->D E Injection into GC D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Mass Spectra Analysis G->H I Peak Integration H->I J Quantification I->J

General workflow for the GC-MS analysis of this compound.

Summary of Analytical Methods

FeatureHPLC-UVGC-MS
Principle Liquid-solid phase partitioningGas-solid phase partitioning
Sample Volatility Not requiredRequired (achieved through derivatization)
Derivatization Not requiredMandatory for this analyte
Instrumentation HPLC with UV detectorGC with Mass Spectrometer
Primary Application Quantitative analysis, purity determinationConfirmatory analysis, structural elucidation, and sensitive quantification
Selectivity Based on retention time and UV spectrumBased on retention time and mass fragmentation pattern

Note: The methods described are intended as a starting point. Method validation in accordance with ICH guidelines is essential to ensure accuracy, precision, specificity, linearity, and robustness for the intended application.

References

Application Note and Protocol: Purification of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including benzoxazines.[1] The purity of this intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and can significantly impact the yield and impurity profile of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2][3][4][5] This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a reliable method to achieve high purity.

Principle of Recrystallization

The principle of recrystallization is based on the higher solubility of most solids in a solvent at elevated temperatures compared to their solubility at lower temperatures. An impure solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller quantities, remain dissolved in the mother liquor.

Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture, Methanol, or Ethyl Acetate)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure. The choice of solvent and the specific volumes may need to be optimized based on the impurity profile of the crude material. The compound is known to be soluble in Dimethylformamide (DMF), DMSO, and Methanol.[6] A mixed solvent system, such as ethanol/water, is often effective for phenolic carboxylic acids.

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 50 mg) into a test tube.

  • Add a few drops of the chosen solvent (e.g., ethanol).

  • Observe the solubility at room temperature. The ideal solvent should show low solubility at room temperature.

  • Gently heat the test tube. The compound should be completely soluble at the boiling point of the solvent.

  • Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.

  • If the compound is too soluble in a single solvent at room temperature, a solvent/anti-solvent system (e.g., ethanol/water) can be employed. Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until turbidity persists, then heat to redissolve.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of the selected recrystallization solvent (e.g., 95% ethanol).

  • Heat the mixture to the boiling point of the solvent using a heating mantle while stirring.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

  • Quickly pour the hot solution through the preheated funnel to remove insoluble impurities.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Collection of Crystals:

  • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

6. Drying:

  • Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound by recrystallization. Note: These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to light brown solidWhite crystalline solid[6]
Purity (by HPLC) ~95%>99%
Recrystallization Solvent -Ethanol/Water (e.g., 9:1 v/v)
Solvent Volume -Approx. 10-15 mL per gram
Dissolution Temperature -~78 °C (Boiling point of ethanol)
Crystallization Time -2-4 hours
Yield -85-95%
Melting Point Lower and broader rangeSharper and higher range

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool if no insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound.

Logical Relationship of Recrystallization Steps

Recrystallization_Logic A Impure Solid B Dissolve in Hot Solvent A->B C Saturated Solution (Impurities Dissolved) B->C D Cool Solution C->D E Pure Crystals Form D->E F Impurities Remain in Mother Liquor D->F G Separate Crystals (Filtration) E->G H Pure Solid Product G->H

Caption: Key stages in the purification by recrystallization.

Conclusion

Recrystallization is an effective and economical method for the purification of this compound. By following the detailed protocol and optimizing the solvent system, researchers can significantly enhance the purity of this valuable intermediate, which is essential for the synthesis of high-quality pharmaceutical products. The provided workflow and logical diagrams offer a clear visual guide to the experimental process.

References

Application Notes & Protocols for the Purification of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid using common column chromatography techniques. The choice of method will depend on the sample matrix, impurity profile, and available instrumentation.

Introduction

This compound is a polar aromatic molecule containing both a phenolic hydroxyl group and a carboxylic acid moiety.[1][2] Its purification can be effectively achieved using column chromatography. The presence of these polar functional groups dictates the selection of appropriate stationary and mobile phases for optimal separation.[3][4][5] This document outlines two primary approaches: Normal-Phase Chromatography on silica gel and Reversed-Phase C18 Chromatography. A third, alternative method using size-exclusion chromatography is also briefly discussed.

Method Selection Philosophy

The choice between normal-phase and reversed-phase chromatography is a critical first step.

Method_Selection cluster_np Normal-Phase Path cluster_rp Reversed-Phase Path start Crude Sample (this compound) dissolved_in Assess Solubility start->dissolved_in np_path Normal-Phase Chromatography (Silica Gel) dissolved_in->np_path Soluble in non-polar organic solvents (e.g., DCM, EtOAc) rp_path Reversed-Phase Chromatography (C18) dissolved_in->rp_path Soluble in polar solvents (e.g., Methanol, Water, DMSO) NP_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Sample equilibrate->load_sample prep_sample Prepare Sample (Dissolve or Dry-Load) prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/UV) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Purified Product evaporate->final_product RP_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation equilibrate Equilibrate C18 Column inject_sample Inject Sample equilibrate->inject_sample prep_sample Dissolve Sample in Mobile Phase prep_sample->inject_sample elute Elute with Solvent Gradient inject_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC-UV) collect->analyze combine Combine Pure Fractions analyze->combine remove_solvent Remove Solvent / Lyophilize combine->remove_solvent final_product Purified Product remove_solvent->final_product

References

Application Notes and Protocols: 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is a versatile bifunctional monomer that holds significant promise in the field of materials science, primarily as a precursor for the synthesis of advanced polymers such as polybenzoxazines. Its inherent functionalities—a phenolic hydroxyl group, a carboxylic acid group, and a heterocyclic benzodioxan core—provide multiple avenues for chemical modification and polymerization. This document outlines the potential applications of this compound in the development of high-performance materials and provides detailed protocols for the synthesis of its derivatives. While extensive research has focused on the biological applications of 1,4-benzodioxane derivatives, this document will focus on its emerging role in materials science, particularly in the formation of specialty polymers.

Overview of Applications in Materials Science

The primary application of this compound in materials science is as a monomer for the synthesis of benzoxazine resins.[1][2] Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, flame retardancy, low water absorption, and good mechanical properties.[3][4][5] The presence of both a hydroxyl and a carboxylic acid group on the this compound molecule allows for the creation of functional polybenzoxazines with tailored properties.

Potential Material Science Applications:

  • High-Performance Composites: Polybenzoxazines derived from this monomer can be used as matrices for fiber-reinforced composites in the aerospace and automotive industries.

  • Advanced Coatings and Adhesives: The polymer's high thermal stability and low water absorption make it suitable for protective coatings and high-temperature adhesives.[3][4][5]

  • Electronic Materials: Due to their low dielectric constant and good dimensional stability, these materials are candidates for use in electronic encapsulation and printed circuit boards.[6]

  • Functional Polymers: The carboxylic acid group can be further functionalized to introduce other chemical moieties, enabling the development of materials with specific properties such as biocompatibility or sensing capabilities.

Physicochemical and Spectral Data

The properties of this compound and its derivatives are crucial for their application. The following tables summarize key data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 197584-99-9[1]
Molecular Formula C₉H₈O₅[1]
Molecular Weight 196.16 g/mol [1]
Appearance White Solid[1]
Solubility Soluble in DMSO, Methanol, Dimethylformamide[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Topological Polar Surface Area 76. Ų[1]

Table 2: Representative Spectroscopic Data for 1,4-Benzodioxane Derivatives

Derivative TypeTechniqueKey Signals and InterpretationReference
Amide Analogs FT-IRAmide C=O stretching: 1626–1676 cm⁻¹N-H stretching: 3275–3346 cm⁻¹
Amide Analogs ¹H-NMRTwo methylene groups of the 1,4-benzodioxane ring: multiplets between 4.25 and 4.30 ppm.
Hydrazone Derivatives ¹H-NMRConfirmed by the presence of characteristic proton signals for the hydrazone and benzodioxane moieties.[7]
Hydrazone Derivatives ¹³C-NMRConfirmed by the presence of characteristic carbon signals for the hydrazone and benzodioxane moieties.[7]

Experimental Protocols

The following protocols describe the synthesis of key derivatives of 1,4-benzodioxane carboxylic acids. These methods can be adapted for this compound.

Protocol 1: General Synthesis of a Benzoxazine Monomer

This protocol outlines a general procedure for the synthesis of a benzoxazine monomer from a phenolic compound, a primary amine, and formaldehyde. This can be adapted for this compound.

Materials:

  • This compound

  • A primary amine (e.g., aniline, furfurylamine)

  • Paraformaldehyde

  • Solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • Dissolve equimolar amounts of this compound and the primary amine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add two equivalents of paraformaldehyde to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the solution with 1N NaOH solution followed by water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude benzoxazine monomer.

  • Purify the monomer by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Amide Analogs

This protocol is adapted from the synthesis of related amide analogs and can be applied to this compound.[8]

Materials:

  • This compound

  • Oxalyl chloride

  • A primary or secondary amine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound in anhydrous DCM.

    • Add oxalyl chloride dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired primary or secondary amine and TEA in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the resulting amide by column chromatography.

Protocol 3: Synthesis of 1,4-Benzodioxane-6-carboxylic Acid Hydrazone Derivatives

This protocol details the synthesis of hydrazone derivatives, which have shown diverse biological activities.[7]

Materials:

  • This compound methyl ester (can be prepared by Fischer esterification of the carboxylic acid)

  • Hydrazine hydrate

  • Ethanol

  • Aromatic aldehydes

Procedure:

  • Hydrazide Formation:

    • Reflux a solution of the methyl ester and hydrazine hydrate in ethanol for 3 hours.

    • Monitor the reaction by TLC.

    • After completion, add ice-cold water to precipitate the hydrazide.

    • Filter, wash with water, and dry the precipitate.

  • Hydrazone Formation:

    • Stir a mixture of the hydrazide and an appropriate aromatic aldehyde in ethanol under reflux.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under vacuum.

    • Allow the resulting thick liquid to crystallize at 0–5 °C.

    • Collect the crystals by filtration.

Diagrams and Workflows

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_of_Benzoxazine_Monomer start 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid reflux Reflux (4-6h) start->reflux amine Primary Amine amine->reflux formaldehyde Paraformaldehyde formaldehyde->reflux solvent Solvent (e.g., Toluene) solvent->reflux workup Workup & Purification reflux->workup product Benzoxazine Monomer workup->product Synthesis_of_Amide_Derivatives start 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid acid_chloride Acid Chloride Intermediate start->acid_chloride Step 1 oxalyl_chloride Oxalyl Chloride, DCM oxalyl_chloride->acid_chloride product Amide Derivative acid_chloride->product Step 2 amine Primary/Secondary Amine, TEA, DCM amine->product workup Workup & Purification product->workup Synthesis_of_Hydrazone_Derivatives start Carboxylic Acid Methyl Ester hydrazide Hydrazide Intermediate start->hydrazide Step 1 hydrazine Hydrazine Hydrate, Ethanol hydrazine->hydrazide product Hydrazone Derivative hydrazide->product Step 2 aldehyde Aromatic Aldehyde, Ethanol aldehyde->product workup Crystallization product->workup

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The 1,4-benzodioxane moiety is a key structural feature in a variety of biologically active molecules, including antagonists for α1-adrenoceptors and 5-HT1A receptors, as well as compounds with anticancer and antibacterial properties.[1][2][3][4] The presence of both a carboxylic acid and a phenolic hydroxyl group on the this compound backbone offers two distinct points for chemical modification, allowing for the creation of diverse libraries of derivatives such as esters, amides, and ethers. This document provides detailed protocols for the synthesis of novel ester, amide, and ether derivatives from this starting material.

Synthetic Strategies

The synthetic workflow for deriving novel compounds from this compound can be logically structured to selectively modify the carboxylic acid and hydroxyl groups. A general workflow is presented below.

G start This compound esterification Esterification of Carboxylic Acid start->esterification R-OH, H+ amidation Amidation of Carboxylic Acid start->amidation R-NH2, Coupling Agent ester_prod Ester Derivatives esterification->ester_prod amide_prod Amide Derivatives amidation->amide_prod etherification Etherification of Phenolic Hydroxyl ether_prod Ether Derivatives etherification->ether_prod acylation Acylation of Phenolic Hydroxyl acyl_prod Acyl Derivatives acylation->acyl_prod ester_prod->etherification R'-X, Base ester_prod->acylation R'-COCl, Base amide_prod->etherification R'-X, Base amide_prod->acylation R'-COCl, Base sub_ester Ester Intermediate sub_amide Amide Intermediate

Caption: General synthetic workflow for derivatization.

Experimental Protocols

Esterification of the Carboxylic Acid Moiety

Esterification of the carboxylic acid can be achieved using various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst.

Protocol: Synthesis of Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate (EtOAc)

    • Hexane

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterValue
ReactantsThis compound, Methanol
CatalystSulfuric Acid
TemperatureReflux
Reaction Time4-8 hours
Expected Yield85-95%
Amidation of the Carboxylic Acid Moiety

The carboxylic acid can be converted to an amide by activation with a coupling agent followed by reaction with a primary or secondary amine.

Protocol: Synthesis of 7-Hydroxy-N-benzyl-1,4-benzodioxan-6-carboxamide

  • Materials:

    • This compound

    • Thionyl Chloride (SOCl₂) or a peptide coupling reagent (e.g., TBTU)

    • Benzylamine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend this compound (1.0 eq) in dry dichloromethane.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C and stir the mixture at room temperature for 2 hours, or until the acid is fully converted to the acid chloride (monitor by TLC).

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in dry dichloromethane.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.[5]

ParameterValue
ReactantsThis compound, Benzylamine
Coupling AgentThionyl Chloride
BaseTriethylamine
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Expected Yield70-90%
Etherification of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

The phenolic hydroxyl group can be alkylated to form an ether using an alkyl halide and a base.[6][7][8][9][10]

Protocol: Synthesis of Methyl 7-methoxy-1,4-benzodioxan-6-carboxylate

  • Materials:

    • Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate (from Protocol 1)

    • Methyl Iodide (CH₃I)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Acetone or Acetonitrile

    • Water

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Add methyl iodide (1.5 eq) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

    • Purify by column chromatography if necessary.

ParameterValue
ReactantsMethyl 7-hydroxy-1,4-benzodioxan-6-carboxylate, Methyl Iodide
BasePotassium Carbonate
SolventAcetone
TemperatureReflux
Reaction Time6-12 hours
Expected Yield80-95%
Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl can be acylated to form an ester using an acyl chloride or anhydride in the presence of a base.[11][12][13][14][15]

Protocol: Synthesis of Methyl 7-acetoxy-1,4-benzodioxan-6-carboxylate

  • Materials:

    • Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate (from Protocol 1)

    • Acetyl Chloride (AcCl) or Acetic Anhydride (Ac₂O)

    • Pyridine or Triethylamine (TEA)

    • Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate (1.0 eq) in dichloromethane and add pyridine (1.5 eq).

    • Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography.

ParameterValue
ReactantsMethyl 7-hydroxy-1,4-benzodioxan-6-carboxylate, Acetyl Chloride
BasePyridine
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Expected Yield90-98%

Potential Biological Targets and Signaling Pathways

Derivatives of 1,4-benzodioxane have been shown to interact with a variety of biological targets. These include G-protein coupled receptors (GPCRs) such as adrenergic and serotonergic receptors, as well as enzymes and other proteins involved in cell proliferation and survival. The diverse biological activities of these compounds make them attractive candidates for drug discovery in areas such as oncology, neuroscience, and infectious diseases.

G cluster_0 Cell Membrane cluster_1 Intracellular alpha1-AR α1-Adrenoceptors PI3K/Akt PI3K/Akt Pathway alpha1-AR->PI3K/Akt 5-HT1A 5-HT1A Receptors MAPK MAPK Pathway 5-HT1A->MAPK Cell_Survival Cell_Survival PI3K/Akt->Cell_Survival Promotes Proliferation Proliferation MAPK->Proliferation Promotes FtsZ FtsZ Protein (Bacterial Cytokinesis) Bacterial_Cell_Division Bacterial_Cell_Division FtsZ->Bacterial_Cell_Division Inhibits Benzodioxane_Derivatives This compound Derivatives Benzodioxane_Derivatives->alpha1-AR Antagonism Benzodioxane_Derivatives->5-HT1A Agonism/ Antagonism Benzodioxane_Derivatives->PI3K/Akt Modulation Benzodioxane_Derivatives->MAPK Modulation Benzodioxane_Derivatives->FtsZ Inhibition

Caption: Potential signaling pathways modulated by derivatives.

References

Application Notes and Protocols for In Vitro Assays of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential in vitro biological activities of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid derivatives and related analogs. The protocols described below are based on established methodologies for evaluating antioxidant, anticancer, and anti-inflammatory properties. While specific data for this compound derivatives are limited in publicly available literature, the information presented here is based on closely related 1,4-benzodioxan-6-carboxylic acid derivatives and serves as a guide for initiating research in this area.

Antioxidant Activity

Derivatives of the 1,4-benzodioxan scaffold have demonstrated notable antioxidant properties. The presence of a hydroxyl group on the aromatic ring is anticipated to contribute significantly to the radical scavenging capacity of these compounds.

Data Summary: In Vitro Antioxidant and Enzyme Inhibition Activity
Compound IDAssayTargetIC50 (µg/mL)Reference Compound
Hydrazone Derivative 5Acetylcholinesterase InhibitionAcetylcholinesterase1.228 ± 1.63-
Hydrazone Derivative 5β-glucosidase Inhibitionβ-glucosidase0.37 ± 3.06-
Hydrazone Derivative 5Peroxidase InhibitionPeroxidase2.009 ± 3.19-
Hydrazone Derivative 7DPPH Radical ScavengingDPPH Radical17.16 ± 2.641-
Hydrazone Derivative 7α-amylase Inhibitionα-amylase2.81 ± 8.69-
Hydrazone Derivative 7Tyrosinase InhibitionTyrosinase0.70 ± 2.30-

Note: The data presented is for hydrazone derivatives of 2,3-dihydrobenzo[1][2]dioxine-6-carboxylic acid.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of test compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • To each well of a 96-well plate, add 100 µL of the test compound or standard solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without test compound) and A_s is the absorbance of the sample.

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_samples Prepare Test Compound and Standard Dilutions add_samples Add Samples/Standard to 96-well Plate prep_samples->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

Anticancer Activity

1,4-benzodioxan derivatives have been investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.[3][4]

Data Summary: In Vitro Anticancer Activity
Compound IDCell LineAssayGI50 (µM)
Hydrazone Derivative 7eMDA-MB-435 (Melanoma)Growth Inhibition0.20
Hydrazone Derivative 7eM14 (Melanoma)Growth Inhibition0.46
Hydrazone Derivative 7eSK-MEL-2 (Melanoma)Growth Inhibition0.57
Hydrazone Derivative 7eUACC-62 (Melanoma)Growth Inhibition0.27
Hydrazone Derivative 7eAverage (56 cell lines)Growth Inhibition6.92
Hydrazone Derivative 7e-mTOR Kinase InhibitionIC50 = 5.47 µM

Note: The data presented is for a 1,4-benzodioxane-hydrazone derivative.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-435, HeLa, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50/GI50 value is determined.

Signaling Pathway: mTOR Inhibition

Several 1,4-benzodioxan derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) kinase. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT Akt PI3K->AKT AKT->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Benzodioxan 7-Hydroxy-1,4-benzodioxan-6- carboxylic acid derivative Benzodioxan->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by 1,4-benzodioxan derivatives.

Anti-inflammatory Activity

The 1,4-benzodioxan nucleus is a component of molecules with known anti-inflammatory properties.[3] Derivatives of this scaffold may exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Test compounds

  • Indomethacin or Celecoxib (positive controls)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

  • Add the test compound or a known inhibitor (control) and incubate for a few minutes at room temperature.

  • Add TMPD to each well.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the oxidation of TMPD by measuring the increase in absorbance at 590 nm over time.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathway: Inflammatory Cascade

Inflammation is a complex process involving multiple signaling pathways. A potential mechanism of action for anti-inflammatory 1,4-benzodioxan derivatives is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Membrane Level cluster_enzyme Enzymatic Conversion cluster_mediators Pro-inflammatory Mediators Stimulus Cellular Injury/ Pathogen PLA2 Phospholipase A2 Stimulus->PLA2 Activates Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Releases PLA2->Membrane Acts on COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Benzodioxan 7-Hydroxy-1,4-benzodioxan-6- carboxylic acid derivative Benzodioxan->COX Inhibition

Caption: Inhibition of the COX pathway in inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, based on a common synthetic route starting from gallic acid.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
YLD-001 Low yield of methyl 7-hydroxy-1,4-benzodioxane-6-carboxylate (Intermediate 2) 1. Incomplete reaction during dioxane ring formation. 2. Formation of polymeric byproducts. 3. Suboptimal reaction temperature. 4. Poor quality of 1,2-dibromoethane.1. Increase reaction time and monitor by TLC. 2. Use a higher dilution of reactants. 3. Optimize temperature; reflux is generally required. 4. Use freshly distilled 1,2-dibromoethane.
YLD-002 Low yield of this compound (Final Product) 1. Incomplete hydrolysis of the methyl ester. 2. Degradation of the product during workup. 3. Loss of product during purification.1. Extend hydrolysis time or use a stronger base (e.g., LiOH). 2. Avoid excessively high temperatures and strong acidic conditions during workup. 3. Optimize recrystallization solvent system; consider column chromatography if necessary.
PUR-001 Presence of multiple spots on TLC after dioxane ring formation 1. Incomplete reaction. 2. Formation of regioisomers (e.g., dioxane ring at 3,4-positions). 3. O-alkylation at the free hydroxyl group.1. See YLD-001. 2. Optimize the base and solvent system to favor the desired isomer. 3. Use a milder base or protect the free hydroxyl group if this side reaction is significant.
PUR-002 Difficulty in purifying the final product 1. Presence of unreacted starting material or intermediates. 2. Co-precipitation of inorganic salts. 3. Product is an oil or difficult to crystallize.1. Ensure complete hydrolysis by TLC monitoring. 2. Wash the crude product thoroughly with water. 3. Attempt purification by column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
RXN-001 Reaction stalls during the formation of the 1,4-benzodioxane ring 1. Deactivation of the base (e.g., K₂CO₃) by moisture. 2. Insufficient amount of 1,2-dibromoethane. 3. Low reaction temperature.1. Use freshly dried base and anhydrous solvent. 2. Use a slight excess of 1,2-dibromoethane. 3. Ensure the reaction is maintained at a consistent reflux.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and cost-effective starting material is 3,4,5-trihydroxybenzoic acid (gallic acid). This requires a multi-step synthesis involving the protection of the carboxylic acid, formation of the 1,4-benzodioxane ring, and subsequent deprotection.

Q2: How can I improve the regioselectivity of the 1,4-benzodioxane ring formation?

The formation of the desired 7-hydroxy isomer over other regioisomers is a key challenge. The choice of base and solvent can influence the outcome. Generally, a weaker base and a polar aprotic solvent are preferred. It is crucial to carefully monitor the reaction and characterize the product to ensure the correct isomer has been formed.

Q3: What are the best methods for purifying the final product?

Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If the product remains impure, column chromatography on silica gel is a recommended alternative. A mobile phase of ethyl acetate in hexanes with a small percentage of acetic acid can be effective for eluting the carboxylic acid.

Q4: My final product is a persistent oil. How can I induce crystallization?

If the product oils out, try the following:

  • Scratch the inside of the flask with a glass rod at the solvent-air interface.

  • Add a seed crystal of the pure compound if available.

  • Cool the solution slowly in an ice bath or refrigerator.

  • Triturate the oil with a non-polar solvent like hexanes or pentane to remove impurities and potentially induce crystallization.

Q5: Can I use a different starting material?

Yes, an alternative route could start from 3,4-dihydroxybenzaldehyde, which would first be converted to the 1,4-benzodioxane derivative, followed by oxidation of the aldehyde group to a carboxylic acid. This route avoids the need for protection and deprotection of a carboxylic acid group.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4,5-trihydroxybenzoate (Intermediate 1)
  • To a solution of gallic acid (10 g, 58.8 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (3 mL) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes and then heat to reflux for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Pour the residue into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

ParameterValue
Typical Yield90-95%
AppearanceWhite to off-white solid
TLC Eluent50% Ethyl acetate in Hexanes
Protocol 2: Synthesis of Methyl 7-hydroxy-1,4-benzodioxane-6-carboxylate (Intermediate 2)
  • To a mixture of methyl 3,4,5-trihydroxybenzoate (5 g, 27.1 mmol) and anhydrous potassium carbonate (11.2 g, 81.3 mmol) in anhydrous dimethylformamide (DMF, 100 mL), add 1,2-dibromoethane (2.8 mL, 32.5 mmol).

  • Heat the mixture to 100 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes).

ParameterValue
Typical Yield40-50%
AppearancePale yellow solid
TLC Eluent30% Ethyl acetate in Hexanes
Protocol 3: Synthesis of this compound (Final Product)
  • Dissolve methyl 7-hydroxy-1,4-benzodioxane-6-carboxylate (2 g, 9.5 mmol) in a mixture of methanol (40 mL) and 2 M sodium hydroxide solution (20 mL).

  • Stir the mixture at 60 °C for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 2 M hydrochloric acid at 0 °C.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

  • Recrystallize from ethanol/water if further purification is needed.

ParameterValue
Typical Yield85-90%
AppearanceWhite to off-white powder
TLC Eluent50% Ethyl acetate in Hexanes + 1% Acetic Acid

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Dioxane Ring Formation cluster_step3 Step 3: Hydrolysis start Gallic Acid inter1 Methyl 3,4,5-trihydroxybenzoate start->inter1 MeOH, H₂SO₄ inter2 Methyl 7-hydroxy-1,4- benzodioxane-6-carboxylate inter1->inter2 1,2-Dibromoethane, K₂CO₃ final 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid inter2->final NaOH, H₂O/MeOH

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 sol1 Increase Reaction Time/ Temperature cause1->sol1 sol2 Optimize Reagents/ Conditions cause2->sol2 sol3 Improve Purification Technique cause3->sol3 Signaling_Pathway_Analogy reagents Reactants intermediate Intermediate Product reagents->intermediate conditions Reaction Conditions (Temp, Time, Solvent) conditions->intermediate catalyst Catalyst/Base catalyst->intermediate product Final Product intermediate->product yield_purity Yield & Purity product->yield_purity

Technical Support Center: Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. The following sections detail common byproducts, troubleshooting strategies, and experimental protocols to help navigate challenges during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating the formation of common byproducts.

Q1: My final product shows a significant amount of a compound with a lower molecular weight and no carboxylic acid peak in the IR spectrum. What could this be?

A1: This is likely due to the decarboxylation of the target molecule, resulting in the formation of 7-hydroxy-1,4-benzodioxan. This side reaction is particularly prevalent at elevated temperatures.

Troubleshooting:

  • Reaction Temperature: Avoid excessive heating during the final steps of the synthesis and purification. For the hydrolysis of the ester precursor, use moderate temperatures.

  • Purification: If decarboxylation has occurred, the byproduct can be separated from the desired carboxylic acid by extraction with a basic aqueous solution (e.g., sodium bicarbonate). The desired acid will move into the aqueous layer, while the non-acidic byproduct will remain in the organic layer.

Q2: During the Williamson ether synthesis step to form the 1,4-benzodioxane ring, I am observing incomplete conversion and a significant amount of a mono-alkylated intermediate. How can I improve the yield of the desired cyclized product?

A2: Incomplete cyclization is a common issue in Williamson ether synthesis, leading to the formation of a mono-alkylated catechol intermediate. This can be caused by several factors, including reaction time, stoichiometry of reagents, and the effectiveness of the base.

Troubleshooting:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Stoichiometry: Using a slight excess of 1,2-dibromoethane can help drive the reaction towards the desired di-alkylated product. However, a large excess should be avoided as it can lead to other side reactions and purification challenges.

  • Base: The choice and amount of base are critical. A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically used to ensure complete deprotonation of the phenolic hydroxyl groups.

Q3: My NMR analysis of the crude product after the Williamson ether synthesis step shows unexpected aromatic signals, suggesting a regioisomer has formed. How can this be avoided?

A3: The formation of regioisomers is a concern when using an asymmetrically substituted catechol as a starting material. For the synthesis of this compound, starting from a symmetrically substituted precursor like methyl 3,4,5-trihydroxybenzoate (after protection of the 5-hydroxyl group) is a common strategy to avoid this issue. If you are starting with a 3,4-dihydroxybenzoic acid derivative, the relative nucleophilicity of the two hydroxyl groups can influence the regioselectivity of the initial alkylation.

Troubleshooting:

  • Starting Material: Whenever possible, design the synthetic route to utilize a symmetrical catechol precursor to eliminate the possibility of regioisomer formation.

  • Protecting Groups: If an asymmetrical starting material is unavoidable, consider using protecting groups to differentiate the reactivity of the two hydroxyl groups, directing the cyclization to the desired positions.

Q4: I am having difficulty with the hydrolysis of the methyl ester precursor to the final carboxylic acid. My product is a mixture of the ester and the acid. How can I achieve complete hydrolysis?

A4: Incomplete hydrolysis of the methyl ester is a frequent problem. The reaction may not have gone to completion due to insufficient reaction time, temperature, or concentration of the base.

Troubleshooting:

  • Reaction Conditions: Increase the reaction time and/or the temperature of the hydrolysis reaction. Refluxing with a solution of NaOH or KOH in a mixture of methanol and water is a common procedure.[1]

  • Monitoring: Monitor the reaction by TLC to ensure the disappearance of the starting ester. A common solvent system for TLC is a mixture of ethyl acetate and hexane.

  • Work-up: After the reaction is complete, ensure proper acidification of the reaction mixture to a pH of 1-2 to fully protonate the carboxylate and precipitate the desired carboxylic acid.

Data on Common Byproducts

The following table summarizes the common byproducts encountered in the synthesis of this compound and the typical conditions that favor their formation.

Byproduct NameChemical StructureFormation StageConditions Favoring FormationMitigation Strategies
7-Hydroxy-1,4-benzodioxanC₈H₈O₃Final Product StageHigh temperatures during hydrolysis or purification.Maintain moderate temperatures; use base extraction for purification.
Mono-alkylated IntermediateC₁₁H₁₃BrO₅Williamson Ether SynthesisInsufficient reaction time; sub-stoichiometric base or 1,2-dibromoethane.Increase reaction time; use a slight excess of 1,2-dibromoethane and a strong base.
Incompletely Hydrolyzed EsterC₁₀H₁₀O₅HydrolysisInsufficient reaction time, temperature, or base concentration.Increase reaction time and temperature; ensure sufficient base is used.
PyrogallolC₆H₆O₃Starting Material (if from Gallic Acid)High temperatures (typically >130°C) in the presence of a catalyst.[2]Careful temperature control during initial steps.

Experimental Protocols

A plausible synthetic route for this compound starts from methyl 3,4,5-trihydroxybenzoate (methyl gallate). The 5-hydroxyl group is typically protected before the Williamson ether synthesis. For simplicity, a direct synthesis from methyl 3,4-dihydroxybenzoate is also possible, though it may present regioselectivity challenges. Below is a general protocol based on the synthesis of similar 1,4-benzodioxane derivatives.[1]

Step 1: Esterification of 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

  • Suspend 3,4-dihydroxybenzoic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3,4-dihydroxybenzoate.

Step 2: Williamson Ether Synthesis to form Methyl 7-Hydroxy-1,4-benzodioxan-6-carboxylate

  • Dissolve methyl 3,4-dihydroxybenzoate in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), in excess.

  • Add 1,2-dibromoethane dropwise to the mixture.

  • Reflux the reaction mixture for 18-24 hours, monitoring by TLC.

  • After completion, filter the solid and evaporate the solvent.

  • Take up the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl ester from the previous step in a mixture of methanol and a 2N aqueous solution of sodium hydroxide.

  • Reflux the mixture for 4-8 hours until the starting material is no longer visible on TLC.[1]

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualizations

The following diagrams illustrate the key reaction pathways and potential side reactions.

Synthesis_Pathway cluster_0 Main Synthetic Route cluster_1 Potential Byproducts Start Methyl 3,4-dihydroxybenzoate Intermediate Methyl 7-hydroxy-1,4- benzodioxan-6-carboxylate Start->Intermediate 1,2-dibromoethane, K2CO3 Byproduct1 Mono-alkylated Intermediate Start->Byproduct1 Incomplete Reaction Product 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid Intermediate->Product NaOH, H2O/MeOH, then HCl Byproduct2 Incompletely Hydrolyzed Ester Intermediate->Byproduct2 Incomplete Hydrolysis Byproduct3 Decarboxylated Product Product->Byproduct3 Heat

Caption: Main synthetic pathway and common byproducts.

Troubleshooting_Logic Problem Problem Identified in Product Impurity1 Low MW, No COOH peak Problem->Impurity1 Impurity2 Mixture of Ester and Acid Problem->Impurity2 Impurity3 Isomeric Impurities Problem->Impurity3 Cause1 Decarboxylation Impurity1->Cause1 Cause2 Incomplete Hydrolysis Impurity2->Cause2 Cause3 Regioisomer Formation Impurity3->Cause3 Solution1 Control Temperature, Base Extraction Cause1->Solution1 Solution2 Increase Reaction Time/Temp, Ensure Sufficient Base Cause2->Solution2 Solution3 Use Symmetric Precursor, Protecting Groups Cause3->Solution3

Caption: Troubleshooting logic for common impurities.

References

Technical Support Center: 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am having trouble achieving a high yield in the esterification of this compound. What are the common pitfalls?

A1: Low yields in the esterification of this compound can arise from several factors, primarily related to the equilibrium nature of the Fischer esterification and potential side reactions involving the phenolic hydroxyl group.

Troubleshooting Steps:

  • Drive the Equilibrium: The Fischer esterification is a reversible reaction. To favor the ester product, use a large excess of the alcohol, which can also serve as the solvent.[1][2] Another effective method is to remove water as it forms, for example, by using a Dean-Stark apparatus.[2]

  • Catalyst Choice: Ensure an appropriate acid catalyst is used. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The catalyst should be used in sufficient, but not excessive, amounts.

  • Reaction Time and Temperature: The reaction may require prolonged heating (reflux) to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: The presence of the unprotected hydroxyl group can lead to undesired side reactions, such as etherification, though this is less likely under standard esterification conditions. If you suspect side reactions, consider using a milder esterification method or protecting the hydroxyl group.

Q2: During the amidation of this compound, I am observing a complex mixture of products and low yield of the desired amide. What could be the issue?

A2: Amidation of a hydroxy-substituted carboxylic acid can be challenging due to the competing reactivity of the hydroxyl group and the potential for side reactions with the coupling agents.

Troubleshooting Steps:

  • Activation Method: Direct amidation without activating the carboxylic acid is generally not feasible. The carboxylic acid must be activated. Common methods include:

    • Conversion to Acid Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride can yield the more reactive acid chloride.[3] This is a highly effective method but can be harsh and may require protection of the hydroxyl group.

    • Use of Coupling Agents: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for amide bond formation under milder conditions.[4] This method can sometimes be performed without protecting the hydroxyl group, but selectivity can be an issue.[4]

  • Protecting the Hydroxyl Group: To prevent the hydroxyl group from reacting with the activated carboxylic acid or the coupling agent, it may be necessary to use a protecting group. The choice of protecting group is critical and should be orthogonal to the amidation conditions.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The reaction temperature should be carefully controlled, as higher temperatures can lead to side reactions and racemization if chiral centers are present.

  • Purification Difficulties: The purification of benzodioxane derivatives can be challenging.[3][5] Techniques such as column chromatography or trituration may be necessary to isolate the desired amide from the reaction mixture.[3][5]

Q3: What are some common issues encountered during the purification of this compound derivatives?

A3: Purification can be a significant hurdle in the synthesis of 1,4-benzodioxane derivatives.[3][5]

Common Problems and Solutions:

  • Poor Crystallization: The products may be oils or amorphous solids that are difficult to crystallize. Trituration with a non-polar solvent like hexane can sometimes induce crystallization or remove non-polar impurities.[3][5]

  • Streaking on Silica Gel: The presence of both a polar carboxylic acid or amide and a phenolic hydroxyl group can lead to streaking on silica gel during column chromatography. To mitigate this, consider:

    • Adding a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid.

    • Using a different stationary phase, such as alumina.

  • Product Loss During Workup: Some derivatives may have partial water solubility, leading to loss during aqueous workup. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for reactions related to 1,4-benzodioxane carboxylic acids. Note that these are examples and may need to be optimized for this compound.

Table 1: Esterification of 1,4-Benzodioxane Carboxylic Acids

Carboxylic Acid SubstrateAlcoholCatalystReaction ConditionsYieldReference
2,3-dihydrobenzo[3][6]dioxine-6-carboxylic acidMethanolH₂SO₄Reflux, 3-4 h84.6%[7]
Gallic acid (precursor)MethanolH₂SO₄Not specified"Satisfactory"[3]

Table 2: Amidation of 1,4-Benzodioxane Carboxylic Acids

Carboxylic Acid DerivativeAmineCoupling MethodSolventAverage YieldReference
8-alkoxy-1,4-benzodioxane-6-carbonyl chlorideVarious primary and secondary aminesAcid ChlorideNot specified43%[3]
Hydroxycarboxylic acidsVarious aminesEDC·HClEthyl acetate (Liquid-Assisted Grinding)76-94%[4]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

  • Dissolve the this compound in a large excess of the desired alcohol (e.g., 20 molar equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux the reaction mixture for 3-4 hours or until TLC analysis indicates the consumption of the starting material.[7]

  • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amidation via Acid Chloride

  • Suspend the this compound in an inert solvent (e.g., dichloromethane) containing a catalytic amount of DMF.

  • Add oxalyl chloride (e.g., 1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add the desired amine (e.g., 1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) dropwise.

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or trituration.[3][5]

Visualizations

experimental_workflow cluster_esterification Esterification Workflow start_ester 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid reagents_ester Excess Alcohol Acid Catalyst (H₂SO₄) start_ester->reagents_ester 1. reaction_ester Reflux (e.g., 3-4h) reagents_ester->reaction_ester 2. workup_ester Neutralization (NaHCO₃) Extraction (EtOAc) reaction_ester->workup_ester 3. purification_ester Column Chromatography or Recrystallization workup_ester->purification_ester 4. product_ester Target Ester purification_ester->product_ester 5.

Caption: A typical workflow for the Fischer esterification of this compound.

Caption: A troubleshooting decision tree for amidation reactions of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic approach involves a two-step process:

  • Formation of the 1,4-benzodioxane ring: This is typically achieved via a Williamson ether synthesis, reacting a substituted catechol with a 1,2-dihaloethane. For the target molecule, a plausible starting material is 1,2,4-trihydroxybenzene.

  • Carboxylation of the aromatic ring: The carboxylic acid group is introduced onto the benzodioxane ring, most likely at the position ortho to the hydroxyl group, using a Kolbe-Schmitt reaction or a similar carboxylation method.

Q2: I am getting a low yield during the Williamson ether synthesis to form the benzodioxane ring. What are the possible causes and solutions?

Low yields in this step are often due to side reactions or incomplete reaction. Key factors to consider are the choice of base, solvent, and the purity of your starting materials. Elimination reactions can compete with the desired substitution, especially with stronger bases or more sterically hindered reactants.[1][2] C-alkylation is another possible side reaction, particularly with phenoxides.[1] Ensure your reagents are anhydrous, as water can interfere with the reaction.[3][4]

Q3: How can I control the regioselectivity of the carboxylation step to favor the desired 6-carboxylic acid isomer?

The regioselectivity of the Kolbe-Schmitt reaction is sensitive to reaction conditions.[5][6] The choice of the alkali metal cation in the phenoxide salt can influence the position of carboxylation. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to the para-product.[6][7] Temperature also plays a crucial role in determining the isomer ratio.[5]

Q4: I am observing the formation of multiple by-products during the synthesis. How can I identify and minimize them?

Common by-products can arise from incomplete reactions, side reactions such as C-alkylation or elimination during the Williamson ether synthesis, and the formation of isomeric products during carboxylation. Purification can be challenging for some benzodioxane derivatives.[8][9][10] Techniques such as column chromatography are often necessary.[8][9] To minimize by-products, carefully control reaction conditions (temperature, reaction time, stoichiometry of reagents) and ensure the use of pure, dry starting materials.

Q5: What are the key safety precautions to take during the synthesis of this compound?

Both the Williamson ether synthesis and the Kolbe-Schmitt reaction involve potentially hazardous reagents and conditions. The use of strong bases like sodium hydroxide requires care to avoid chemical burns.[11] Alkylating agents such as 1,2-dibromoethane are toxic and should be handled in a well-ventilated fume hood. The Kolbe-Schmitt reaction can involve high pressures and temperatures, requiring appropriate pressure-rated equipment and safety precautions.[5][6] Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

Troubleshooting Low Yield in Williamson Ether Synthesis for 7-Hydroxy-1,4-benzodioxane Formation
Symptom Possible Cause Suggested Solution
Low conversion of starting material 1. Insufficiently strong base. 2. Presence of water in the reaction. 3. Low reaction temperature or insufficient reaction time.1. Use a stronger base such as potassium carbonate or sodium hydride. 2. Ensure all reagents and solvents are anhydrous.[3][4] 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.
Formation of a significant amount of alkene by-product E2 elimination is competing with the SN2 reaction. This is more likely with stronger bases and secondary alkyl halides.[2]1. Use a milder base, such as potassium carbonate instead of sodium hydride. 2. Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 pathway.[1]
Presence of C-alkylated by-products The phenoxide ion is an ambident nucleophile, and reaction can occur at the aromatic ring.[1]1. The choice of solvent can influence the O/C alkylation ratio. Experiment with different polar aprotic solvents.[1]
Troubleshooting the Kolbe-Schmitt Carboxylation of 7-Hydroxy-1,4-benzodioxane
Symptom Possible Cause Suggested Solution
Low yield of carboxylic acid 1. Incomplete formation of the phenoxide. 2. Presence of water.[4] 3. Insufficient CO2 pressure or temperature.[5][6]1. Ensure stoichiometric or a slight excess of a strong base is used. 2. Use anhydrous conditions.[4] 3. Optimize the CO2 pressure and reaction temperature. Higher pressures and temperatures generally favor the reaction.[5][6]
Formation of the wrong regioisomer (e.g., carboxylation at a different position) The regioselectivity is highly dependent on the reaction conditions.[5][6]1. To favor ortho-carboxylation, use the sodium salt of the phenol.[6][7] 2. To favor para-carboxylation, consider using the potassium salt.[6][7] 3. Carefully control the reaction temperature, as this can influence the isomer ratio.[5]
Recovery of starting material (7-Hydroxy-1,4-benzodioxane) The reaction did not proceed to completion.1. Increase reaction time, temperature, and/or CO2 pressure. 2. Ensure the phenoxide was properly formed before introducing CO2.

Data Presentation

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis Yield
Starting Material Alkylating Agent Base Solvent Temperature (°C) Yield (%) Reference
Methyl 3,4,5-trihydroxybenzoate1,2-dibromoethaneK2CO3AcetoneReflux45[8][9]
CatecholGlycerol CarbonateNaOCH3Neat17088[8]
4-methylphenolChloroacetic acidNaOH (30% aq.)Water90-100Not specified[11]
General PhenolGeneral Alkyl HalideNaH, KH, LHMDS, or LDADMSO, DMFVariesGeneral Method[12]
General PhenolGeneral Alkyl HalideNaOH, KOH, K2CO3, or Cs2CO3VariesVariesGeneral Method[12]
Table 2: Effect of Reaction Conditions on Kolbe-Schmitt Reaction
Substrate Base CO2 Pressure (atm) Temperature (°C) Major Product Yield (%) Reference
PhenolNaOH100125Salicylic acid (ortho)High[5]
PhenolKOHHighHigh4-Hydroxybenzoic acid (para)High[5]
PhenolatesK, Na, Li saltsNot specified1004-Hydroxybenzoic acid (para)up to 61.6[13]
CatecholDisodium catecholateLowRoom TempMono- and dicarboxylated catecholsNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-1,4-benzodioxane (Hypothetical)

This protocol is a suggested starting point based on general procedures for Williamson ether synthesis with catechols.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-trihydroxybenzene (1 equivalent) in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetonitrile).

  • Base Addition: Add potassium carbonate (K2CO3, 2.2 equivalents) to the solution.

  • Alkylation: Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 7-hydroxy-1,4-benzodioxane.

Protocol 2: Synthesis of this compound (Hypothetical)

This protocol is a suggested starting point based on general procedures for the Kolbe-Schmitt reaction.

  • Phenoxide Formation: In a high-pressure reactor, place the dried 7-hydroxy-1,4-benzodioxane (1 equivalent) and sodium hydroxide (1 equivalent). Heat the mixture under vacuum to remove any residual water and form the sodium phenoxide salt.

  • Carboxylation: Cool the reactor and introduce dry carbon dioxide gas to the desired pressure (e.g., 5-10 atm). Heat the reactor to 120-150 °C and maintain for several hours with vigorous stirring.

  • Work-up: After the reaction is complete, cool the reactor and cautiously vent the excess CO2. Dissolve the solid product in water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., 2N HCl) until the product precipitates.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Kolbe-Schmitt Carboxylation Start 1,2,4-Trihydroxybenzene Reagent1 1,2-Dibromoethane, K2CO3, DMF Start->Reagent1 Product1 7-Hydroxy-1,4-benzodioxane Reagent1->Product1 Reagent2 1. NaOH 2. CO2, Pressure, Heat 3. H3O+ Product1->Reagent2 FinalProduct This compound Reagent2->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Williamson_Ether_Synthesis Start Low Yield in Williamson Ether Synthesis Q1 Is the starting material fully consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Sol1 Increase reaction time/temperature Use stronger base Ensure anhydrous conditions A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No, proceed to purification Q2->A2_No No Sol2 Consider milder base to reduce elimination Optimize solvent to favor O-alkylation A2_Yes->Sol2

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

Troubleshooting_Kolbe_Schmitt_Reaction Start Issue with Kolbe-Schmitt Reaction Q1 What is the main issue? Start->Q1 Issue1 Low Yield Q1->Issue1 Issue2 Wrong Isomer Q1->Issue2 Issue3 No Reaction Q1->Issue3 Sol1 Increase temperature/pressure Ensure anhydrous conditions Check phenoxide formation Issue1->Sol1 Sol2 Use Na+ for ortho-product Use K+ for para-product Optimize temperature Issue2->Sol2 Sol3 Verify phenoxide formation Check CO2 source and pressure Increase reaction severity Issue3->Sol3

Caption: Troubleshooting guide for the Kolbe-Schmitt carboxylation step.

References

Technical Support Center: Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and purification challenges.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction of the catechol precursor.Ensure stoichiometric amounts of base are used to fully deprotonate both hydroxyl groups of the starting material. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Competing elimination reaction of the dihaloethane.[1]Maintain a moderate reaction temperature (typically 50-100 °C).[2] Use a less sterically hindered dihaloalkane if possible.
Decarboxylation of the starting material or product.[3][4]Avoid excessive heating during the reaction and work-up. If decarboxylation is suspected, consider milder reaction conditions or a different base.
C-alkylation of the phenoxide intermediate.This is a known side reaction with phenoxides.[5] Using a polar aprotic solvent like DMF or DMSO can favor the desired O-alkylation.
Presence of Multiple Impurities in the Crude Product Formation of polymeric byproducts.Use a high dilution to favor the intramolecular cyclization over intermolecular polymerization. Add the dihaloethane slowly to the reaction mixture.
Incomplete hydrolysis of a precursor ester.If the synthesis involves a final hydrolysis step from an ester, ensure the reaction goes to completion by extending the reaction time or using a stronger base/acid.[6]
Presence of the starting catechol derivative.Improve the efficiency of the initial etherification step as described above. Purification via column chromatography may be necessary.
Difficulty in Product Purification Similar polarity of the desired product and byproducts.Employ gradient elution during column chromatography to improve separation. Recrystallization from a suitable solvent system can also be effective.
Product is an oil or difficult to crystallize.Attempt to form a salt of the carboxylic acid to induce crystallization. Ensure all solvent is removed from the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is the Williamson ether synthesis.[1][2] This involves the reaction of a suitably substituted catechol, such as 2,3,4-trihydroxybenzoic acid, with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a base. The base deprotonates the adjacent hydroxyl groups, which then act as nucleophiles to displace the halides on the ethane derivative, forming the 1,4-dioxane ring.

Q2: What are the key side reactions to be aware of during the synthesis?

The primary side reactions include:

  • Elimination Reaction: The dihaloethane can undergo base-catalyzed elimination to form a vinyl halide, which will not participate in the desired cyclization.[1]

  • C-Alkylation: The phenoxide intermediate is an ambident nucleophile, and alkylation can occur on the aromatic ring instead of the oxygen atoms.[1][5]

  • Decarboxylation: Hydroxybenzoic acids can undergo decarboxylation at elevated temperatures, leading to the loss of the carboxylic acid group.[3][4][7][8]

  • Polymerization: Intermolecular reactions between the catechol and dihaloethane can lead to the formation of polymeric byproducts instead of the desired cyclic product.

Q3: Which base is most suitable for the Williamson ether synthesis in this context?

Commonly used bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[5] The choice of base can influence the reaction rate and the prevalence of side reactions. A moderately strong base like potassium carbonate is often a good starting point.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system should be developed to clearly separate the starting material, the desired product, and any major byproducts. Staining with a visualizing agent like potassium permanganate can help identify the different spots.

Q5: What is a typical experimental protocol for the synthesis?

  • Dissolution: Dissolve the starting catechol (e.g., 2,3,4-trihydroxybenzoic acid) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a slight excess of a base (e.g., potassium carbonate) to the solution and stir at room temperature to deprotonate the hydroxyl groups.

  • Cyclization: Slowly add a stoichiometric amount of 1,2-dihaloethane to the reaction mixture.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel followed by recrystallization.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway for this compound via the Williamson ether synthesis.

G cluster_main Main Synthesis Pathway start 2,3,4-Trihydroxybenzoic Acid intermediate Dianionic Intermediate start->intermediate Deprotonation product This compound intermediate->product Intramolecular Williamson Ether Synthesis reagent 1,2-Dibromoethane + Base

Caption: Proposed synthesis of this compound.

Potential Side Reactions

This diagram outlines the key side reactions that can compete with the main synthetic pathway.

G cluster_side Potential Side Reactions start Starting Materials (Catechol + Dihaloethane) elimination Elimination Product (Vinyl Halide) start->elimination Elimination (Strong Base) c_alkylation C-Alkylated Byproduct start->c_alkylation C-Alkylation decarboxylation Decarboxylated Product start->decarboxylation Decarboxylation (High Temperature) polymerization Polymeric Byproducts start->polymerization Intermolecular Reaction

Caption: Common side reactions in the synthesis.

Troubleshooting Workflow

This logical workflow provides a step-by-step guide to diagnosing and resolving common issues during the synthesis.

G cluster_troubleshooting Troubleshooting Workflow start Low Yield or Impure Product check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions analyze_impurities Characterize Impurities (NMR, MS) start->analyze_impurities optimize_purification Optimize Purification (Chromatography, Recrystallization) start->optimize_purification solution_elimination Lower Temperature, Weaker Base analyze_impurities->solution_elimination Elimination Product Detected solution_decarboxylation Lower Temperature analyze_impurities->solution_decarboxylation Decarboxylated Product Detected solution_incomplete_reaction Increase Reaction Time, Check Reagent Purity analyze_impurities->solution_incomplete_reaction Starting Material Remains solution_polymerization Use High Dilution, Slow Addition analyze_impurities->solution_polymerization Polymeric Material Detected

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent workup steps. Based on typical synthetic routes for similar 1,4-benzodioxane derivatives, which can start from materials like gallic acid, potential impurities include:

  • Unreacted Starting Materials: Such as gallic acid or its esters.

  • Intermediates: In multi-step syntheses, incompletely converted intermediates are a common source of impurities.

  • Byproducts: Decarboxylated products, or products from side reactions on the phenol or carboxylic acid groups.

  • Residual Solvents: Solvents used in the reaction or extraction, such as acetone, ethyl acetate, or dichloromethane.[1]

  • Reagents: Excess reagents from previous synthetic steps, for example, acids or bases used for hydrolysis.[1]

Q2: My final product is an oil or a sticky solid instead of the expected white solid. What should I do?

A2: An oily or sticky product often indicates the presence of residual solvents or low-melting point impurities.

  • Action 1: Remove Residual Solvents. Ensure your product is thoroughly dried under a high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Action 2: Trituration. Try triturating the crude product with a non-polar solvent like hexane.[2] This can help to wash away non-polar impurities and may induce crystallization of your desired compound.

  • Action 3: Re-precipitation. Dissolve the product in a suitable solvent and precipitate it by adding an anti-solvent or by adjusting the pH. For instance, dissolving in a slightly basic aqueous solution and then re-acidifying with HCl can precipitate the carboxylic acid.[1]

Q3: After purification, my product still has a persistent color. How can I remove colored impurities?

A3: Colored impurities are often highly conjugated organic molecules.

  • Activated Charcoal: Treatment with a small amount of activated charcoal during recrystallization can be effective. Dissolve your crude product in a suitable hot solvent, add a small amount of charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Chromatography: If charcoal treatment is ineffective, column chromatography is a more rigorous method for separating colored impurities.

Q4: What are the recommended solvent systems for recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given that this compound is soluble in methanol, DMSO, and DMF, you might explore solvent/anti-solvent systems.[3] A common approach for polar compounds is to dissolve them in a polar solvent like ethanol or ethyl acetate and then add a non-polar anti-solvent like hexane or water until the solution becomes turbid, then heat until clear and allow to cool slowly. For a similar compound, recrystallization from an ethanol/ethyl acetate mixture has been reported.[4]

Q5: I am seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?

A5: Poor separation on TLC suggests that the chosen solvent system is not optimal for column chromatography.

  • Adjust Solvent Polarity: Try different ratios of your mobile phase components. For carboxylic acids, adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can sharpen the spots and improve separation by suppressing the ionization of the carboxylic acid group.

  • Try Different Solvents: Experiment with different solvent systems. For example, if you are using ethyl acetate/hexane, you could try dichloromethane/methanol.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Choose a different solvent or a solvent/anti-solvent system.- Use the minimum amount of hot solvent to dissolve the compound.- Ensure the filtration apparatus is pre-heated. Cool the filtrate slowly.
Product Crashes Out of Solution During Recrystallization - The solution was cooled too quickly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Oily Residue After Column Chromatography - Residual high-boiling point solvent from the mobile phase (e.g., DMF, DMSO).- Co-elution of a low-melting impurity.- Ensure the purified fractions are dried under a high vacuum.- Re-evaluate the TLC; try a different solvent system for better separation.
Inconsistent Melting Point - The sample is still impure.- The sample is not completely dry.- Repeat the purification step (recrystallization or chromatography).- Dry the sample thoroughly under a vacuum.
Product Remains in Aqueous Layer During Extraction - The pH of the aqueous layer is too high (product is deprotonated and water-soluble).- Adjust the pH of the aqueous layer to be acidic (pH < 4) using an acid like HCl before extracting with an organic solvent.

Data Presentation

Table 1: Solubility Data

Compound Soluble In Appearance Molecular Formula Molecular Weight
This compoundDimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol[3]White Solid[3]C₉H₈O₅[5]196.16 g/mol [5]

Table 2: Example Solvent Systems for Purification of Analogous Compounds

Purification Method Compound Type Solvent System Reference
Column Chromatography 1,4-Benzodioxane Amide Analogs20% Ethyl Acetate in Hexane[1]
Column Chromatography 1,4-Benzodioxane Amide Analogs5% Methanol in Dichloromethane[1]
Trituration 1,4-Benzodioxane Amide AnalogsHexane[2]
Recrystallization 6-acetyl-1,4-benzodioxan-2-carboxylic acidEthanol/Ethyl Acetate[4]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and then carefully add the powdered sample to the top of the column bed.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[1]

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under a high vacuum.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, like sodium bicarbonate. The this compound will deprotonate and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the desired product precipitates out as a solid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly under a vacuum.

Visualizations

Purification_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_purification Purification Methods cluster_analysis Final Analysis cluster_end End Crude Crude Product TLC TLC Analysis Crude->TLC Solubility Solubility Tests Crude->Solubility Recrystallization Recrystallization TLC->Recrystallization Single major spot Chromatography Column Chromatography TLC->Chromatography Multiple spots Extraction Acid-Base Extraction Solubility->Extraction Good differential solubility Purity_Check Purity Check (TLC, mp, NMR) Recrystallization->Purity_Check Chromatography->Purity_Check Extraction->Purity_Check Purity_Check->Recrystallization Impure Pure Pure Product Purity_Check->Pure Purity Confirmed

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_problem Observed Problem cluster_questions Diagnosis cluster_solutions Recommended Action Start Impure Product Q1 Is the product an oil/sticky? Start->Q1 Q2 Are impurities polar or non-polar? Q1->Q2 No (Solid) S1 Triturate with Hexane or dry under high vacuum Q1->S1 Yes Q3 Are impurities acidic/basic/neutral? Q2->Q3 Similar Polarity S2 Use Column Chromatography with appropriate solvent system Q2->S2 Different Polarity S3 Perform Acid-Base Extraction Q3->S3 Different Acidity S4 Recrystallize from a suitable solvent Q3->S4 Similar Acidity

Caption: Troubleshooting decision tree for selecting a purification method.

References

Stability issues of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: A color change in your solution is often an indicator of degradation. Since this compound is a phenolic carboxylic acid, it may be susceptible to oxidation, especially under alkaline (high pH) conditions.[1][2] The phenolic hydroxyl group can be oxidized, leading to the formation of colored quinone-type structures.[1] We recommend preparing fresh solutions and evaluating the impact of pH on stability.

Q2: I am observing a loss of compound concentration over time in my aqueous solution. What are the likely reasons?

A2: Loss of compound concentration suggests instability in the solution. For phenolic acids, this is often pH-dependent. Many phenolic compounds are more stable in acidic conditions (pH < 7) and can degrade in neutral to alkaline solutions.[2][3][4] Additionally, exposure to light or elevated temperatures can accelerate degradation. We advise conducting a forced degradation study to identify the specific conditions affecting your compound's stability.

Q3: What is the recommended pH for dissolving and storing this compound?

Q4: Is this compound sensitive to light?

A4: Many pharmaceutical compounds are sensitive to light, which can cause photodegradation.[5][6] It is best practice to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil, especially during long-term storage or experiments involving light exposure.[5] A photostability study as part of a forced degradation protocol will confirm any light sensitivity.[7]

Q5: Can the choice of solvent affect the stability of the compound?

A5: Yes, the solvent can significantly impact stability. While the compound is soluble in DMSO, methanol, and dimethylformamide, the stability in these solvents over time, especially in the presence of water, should be evaluated.[8] For aqueous experiments, the use of appropriate buffers is crucial to maintain a stable pH.

Troubleshooting Guides

Issue: Inconsistent results in biological assays.

If you are experiencing variability in your experimental results, it could be due to the degradation of your compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment.

  • Evaluate Stability in Assay Buffer: Incubate the compound in your cell culture or assay buffer for the duration of your experiment. Measure the concentration at the beginning and end of the incubation period using an analytical method like HPLC to check for degradation.

  • Control pH: Ensure the pH of your assay medium is controlled and in a range that is optimal for the compound's stability. As a phenolic acid, slightly acidic conditions may be preferable if compatible with your assay.[3]

Issue: Appearance of unknown peaks in chromatography.

The emergence of new peaks in your chromatogram (e.g., HPLC, LC-MS) that are not present in a freshly prepared sample indicates the formation of degradation products.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: A forced degradation study will help you identify the conditions (acid, base, oxidation, heat, light) that cause degradation and generate the unknown peaks.[5][9] This information is crucial for developing a stability-indicating analytical method.

  • Characterize Degradants: If significant degradation is observed, consider using techniques like LC-MS/MS to identify the structure of the degradation products. This can provide insights into the degradation pathway.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding a compound's stability profile and for developing stability-indicating analytical methods.[5][9] The goal is to achieve 5-20% degradation of the drug substance.[5][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature. Given that phenolic acids are often unstable at high pH, degradation may be rapid.[1][2] Monitor at shorter time intervals (e.g., 0.5, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for a defined period (e.g., 2, 6, 24 hours).

    • Withdraw samples at each time point and dilute for analysis.

  • Thermal Degradation:

    • Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Withdraw samples at various time points (e.g., 24, 48, 72 hours) and analyze.

  • Photolytic Degradation:

    • Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5][7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Expose the samples for a defined period and then analyze.

3. Analysis:

  • Analyze the stressed samples and a non-stressed control sample by a suitable analytical method, such as HPLC-UV.

  • Calculate the percentage of degradation and identify any major degradation products.

General HPLC-UV Analytical Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at the lambda max of this compound and at other wavelengths to ensure detection of all degradation products.

  • Column Temperature: 30°C.

Data Presentation

Use the following table to summarize the results from your forced degradation studies.

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
Control 0RT100.00.00
0.1 M HCl 2460
0.1 M NaOH 4RT
3% H₂O₂ 24RT
Thermal 7270
Photolytic --

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) control Control Sample (Unstressed) stock->control acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (70°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC-UV Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for a forced degradation study.

G A This compound B Phenoxide Anion A->B OH⁻ (Alkaline pH) C Semiquinone Radical B->C Oxidation (-e⁻) D Quinone Intermediate C->D Oxidation (-H⁺, -e⁻) E Hydrolyzed/Oxidized Degradation Products D->E Further Reactions (e.g., Hydrolysis)

Caption: Potential degradation pathway under alkaline/oxidative stress.

References

Technical Support Center: Scaling Up the Synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue ID Question Possible Causes Troubleshooting Steps
SYN-001 Low yield of methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate during the Williamson ether synthesis. - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of side products (e.g., polymeric materials). - Loss of product during workup.- Reaction Time & Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. - Base Selection: Ensure the base (e.g., K₂CO₃) is anhydrous and of high purity. Consider using a stronger base like Cs₂CO₃ for improved reactivity. - Solvent: Ensure the solvent (e.g., DMF or acetone) is anhydrous. Water can consume the base and hinder the reaction. - Workup: Carefully perform the aqueous workup to avoid loss of product into the aqueous layer. Multiple extractions with an appropriate organic solvent are recommended.
SYN-002 Formation of significant amounts of a di-substituted byproduct. - Use of an excess of 1,2-dichloroethane or 1,2-dibromoethane. - High reaction temperature promoting further reaction.- Stoichiometry: Use a slight excess of the dihaloethane (e.g., 1.1-1.2 equivalents) relative to the 3,4-dihydroxybenzoate. - Controlled Addition: Add the dihaloethane slowly to the reaction mixture to maintain a low concentration and favor the intramolecular cyclization.
SYN-003 Incomplete hydrolysis of the methyl ester to the carboxylic acid. - Insufficient amount of base (e.g., NaOH or KOH). - Short reaction time. - Low reaction temperature.- Base Equivalents: Use a sufficient excess of the base (e.g., 2-3 equivalents) to ensure complete hydrolysis. - Reaction Conditions: Increase the reaction temperature (reflux) and extend the reaction time. Monitor the disappearance of the starting material by TLC or LC-MS.
PUR-001 Difficulty in purifying the final product, this compound. - Presence of unreacted starting materials or intermediates. - Formation of closely related impurities. - Co-precipitation of inorganic salts.- Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid/water).[1] - pH Adjustment: Purify by dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the pure acid by acidifying the filtrate.[1] - Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol with a small amount of acetic acid) can be employed.
SCA-001 Reaction does not scale up effectively, with lower yields and more impurities compared to the lab scale. - Inefficient mixing in a larger reactor. - Poor heat transfer leading to localized overheating and side reactions. - Changes in the optimal addition rate of reagents at a larger scale.- Mixing: Ensure the reactor is equipped with an appropriate agitator for efficient mixing of the heterogeneous reaction mixture. - Heat Transfer: Use a reactor with a jacket for precise temperature control. Monitor the internal temperature closely during the reaction. - Reagent Addition: The rate of addition of the dihaloethane may need to be adjusted for the larger scale to maintain optimal reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and cost-effective starting material is 3,4-dihydroxybenzoic acid. This can be esterified to the corresponding methyl ester before the key ring-forming reaction.

Q2: What is the key reaction for forming the 1,4-benzodioxan ring?

The formation of the 1,4-benzodioxan ring is typically achieved through a Williamson ether synthesis. This involves the reaction of a catechol derivative (in this case, methyl 3,4-dihydroxybenzoate) with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a base.[2]

Q3: What are the critical parameters to control during the Williamson ether synthesis step when scaling up?

When scaling up the Williamson ether synthesis, it is crucial to control the reaction temperature to avoid side reactions, ensure efficient mixing to handle the heterogeneous mixture, and carefully control the addition rate of the 1,2-dihaloethane to minimize the formation of byproducts.

Q4: What are the safety precautions to consider when working with 1,2-dibromoethane or 1,2-dichloroethane?

Both 1,2-dibromoethane and 1,2-dichloroethane are toxic and carcinogenic. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Q5: How can the purity of the final product be assessed?

The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline solid can also be a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4-dihydroxybenzoate

This protocol describes the esterification of 3,4-dihydroxybenzoic acid.

Materials:

  • 3,4-dihydroxybenzoic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 3,4-dihydroxybenzoic acid (1.0 eq) in methanol (10 vol).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1 eq) to the mixture.

  • Warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4-dihydroxybenzoate.

Protocol 2: Synthesis of Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate

This protocol details the Williamson ether synthesis to form the 1,4-benzodioxan ring.

Materials:

  • Methyl 3,4-dihydroxybenzoate

  • 1,2-Dichloroethane or 1,2-Dibromoethane

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methyl 3,4-dihydroxybenzoate (1.0 eq) in anhydrous DMF (10 vol), add anhydrous potassium carbonate (2.5 eq).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add 1,2-dichloroethane or 1,2-dibromoethane (1.1 eq) to the reaction mixture over 1-2 hours.

  • Maintain the reaction at 80-90 °C for 12-18 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 vol).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate. A similar synthesis starting from methyl gallate yielded 47% of the corresponding benzodioxane derivative.[3]

Protocol 3: Synthesis of this compound

This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.

Materials:

  • Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate

  • Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water

Procedure:

  • Dissolve methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate (1.0 eq) in methanol (10 vol).

  • Add an aqueous solution of NaOH or KOH (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify with concentrated HCl to a pH of 1-2.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields (Illustrative)

Step Reactants Solvent Base Temperature (°C) Time (h) Typical Yield (%)
Esterification 3,4-Dihydroxybenzoic acid, MethanolMethanolH₂SO₄ (cat.)Reflux4-685-95
Williamson Ether Synthesis Methyl 3,4-dihydroxybenzoate, 1,2-DichloroethaneDMFK₂CO₃80-9012-1840-60
Hydrolysis Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylateMethanol/WaterNaOHReflux2-490-98

Note: Yields are illustrative and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis_Workflow A 3,4-Dihydroxybenzoic Acid B Methyl 3,4-dihydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate B->C Williamson Ether Synthesis (ClCH₂CH₂Cl, K₂CO₃, DMF) D This compound C->D Hydrolysis (NaOH, H₂O/MeOH) Troubleshooting_Logic Start Low Yield in Williamson Ether Synthesis? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Side Products? Start->SideProducts Yes WorkupLoss Loss During Workup? Start->WorkupLoss Yes IncreaseTimeTemp Increase Reaction Time/ Temperature IncompleteReaction->IncreaseTimeTemp Yes CheckBase Check Base Quality/ Consider Stronger Base IncompleteReaction->CheckBase Yes ControlStoichiometry Control Reagent Stoichiometry SideProducts->ControlStoichiometry Yes SlowAddition Slow Reagent Addition SideProducts->SlowAddition Yes OptimizeExtraction Optimize Extraction Procedure WorkupLoss->OptimizeExtraction Yes

References

Technical Support Center: 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of degradation for 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid?

A1: The most common signs of degradation include a visible color change of the material (e.g., from white/off-white to yellow/brown), a decrease in purity as measured by analytical techniques like HPLC, a loss of potency in biological assays, and potential changes in solubility.

Q2: What are the primary chemical pathways through which this compound might degrade?

A2: Based on its structure, the primary degradation pathways are likely:

  • Oxidation: The hydroxyl group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This process can be accelerated by the presence of oxygen, metal ions, and light.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, especially at elevated temperatures or under certain pH conditions.

  • Photosensitivity: Many phenolic compounds are sensitive to light, which can catalyze both oxidation and other degradation reactions.

Q3: How should I properly store this compound to minimize degradation?

A3: For optimal stability, the compound should be stored as a solid in a tightly sealed container, protected from light (e.g., in an amber vial), at a reduced temperature (2-8 °C is recommended for long-term storage), and under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: You observe a yellow or brown discoloration of your solid compound or solutions.

  • Question: Is the discoloration a sign of degradation?

    • Answer: Yes, a color change is a strong indicator of oxidation, likely leading to the formation of quinone-like impurities.

  • Question: How can I prevent this discoloration?

    • Answer:

      • Inert Atmosphere: Handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen.

      • Solvent Degassing: When preparing solutions, use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

      • Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solutions if compatible with your experimental system.

      • Chelating Agents: If metal ion contamination is suspected to be catalyzing the oxidation, the addition of a chelating agent like EDTA might be beneficial.

Issue 2: You notice a decrease in the compound's purity or the appearance of new peaks in your HPLC analysis over time.

  • Question: What could be causing the drop in purity?

    • Answer: This is likely due to chemical degradation. The new peaks in your chromatogram could correspond to oxidation byproducts, decarboxylated molecules, or other degradants.

  • Question: How can I identify the degradation products?

    • Answer: Techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structures of the unknown impurities.

  • Question: What immediate steps can I take to halt further degradation in my current stock?

    • Answer: Immediately re-evaluate your storage conditions. Ensure the compound is protected from light, stored at a low temperature, and has minimal headspace in the container. If it is in solution, consider aliquoting and freezing at -20 °C or -80 °C.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionSolid StateIn Solution
Temperature 2-8 °C (long-term)-20 °C or -80 °C (long-term)
Room Temperature (short-term)2-8 °C (short-term, <24h)
Atmosphere Inert (Argon or Nitrogen)Degassed Solvents, Inert Headspace
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial/Foil)
Container Tightly SealedTightly Sealed, Minimal Headspace

Table 2: Solvent Compatibility and Stability Considerations

SolventRecommended UsePotential Issues
DMSO Stock solutionsCan absorb water, potential for oxidation
Ethanol/Methanol Working solutionsPotential for esterification at low pH
Aqueous Buffers Working solutionspH-dependent stability, risk of oxidation

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the desired volume of a suitable solvent (e.g., DMSO) to dissolve the compound completely.

  • If long-term storage is intended, consider preparing the solution with a degassed solvent.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20 °C or -80 °C.

Protocol 2: Monitoring Compound Stability by HPLC

  • Prepare a fresh standard solution of the compound at a known concentration.

  • Inject the standard solution into the HPLC system to obtain a reference chromatogram and determine the retention time and peak area.

  • Prepare a sample of the solution to be tested for stability.

  • Inject the test sample into the HPLC system using the same method as the standard.

  • Compare the chromatogram of the test sample to the reference chromatogram. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

  • Quantify the purity of the test sample by calculating the relative peak areas.

Visualizations

Degradation_Pathway cluster_main This compound cluster_products Potential Degradation Products A 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid B Quinone-type Oxidation Products A->B Oxidation (O2, light, metal ions) C Decarboxylated Product A->C Decarboxylation (Heat, pH)

Caption: Potential degradation pathways of the title compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Degradation cluster_conditions Storage Conditions cluster_prep Solution Preparation cluster_actions Corrective Actions A Degradation Suspected (e.g., color change, purity loss) B Check Storage Conditions A->B C Check Solution Preparation A->C B1 Temperature B->B1 B2 Light Exposure B->B2 B3 Atmosphere B->B3 C1 Solvent Quality C->C1 C2 pH C->C2 C3 Exposure to Air C->C3 D Implement Corrective Actions E Analyze Purity (e.g., HPLC) D->E D1 Store at -20°C/-80°C D->D1 D2 Use Amber Vials D->D2 D3 Use Inert Gas D->D3 D4 Use Fresh Solvent D->D4 B1->D B2->D B3->D C1->D C2->D C3->D

Caption: A logical workflow for troubleshooting degradation issues.

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid is a valuable building block, notably in the preparation of benzoxazines.[1] This guide provides a comparative analysis of viable synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

Two primary synthetic pathways have been identified and analyzed: one commencing with gallic acid and an alternative route utilizing protocatechuic acid as the starting material. Each route presents distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Comparative Data of Synthesis Routes

ParameterRoute 1: From Gallic AcidRoute 2: From Protocatechuic Acid
Starting Material Gallic AcidProtocatechuic Acid
Key Reactions Esterification, Williamson Ether Synthesis, HydrolysisEsterification, Williamson Ether Synthesis, Hydrolysis
Overall Yield ModerateHigh (based on analogous reactions)
Reagent Availability Readily AvailableReadily Available
Reaction Conditions Requires reflux and strong baseMilder conditions may be possible
Purification Column chromatography may be requiredPrecipitation and recrystallization may be sufficient

Synthesis Route 1: A Multi-step Approach from Gallic Acid

This route begins with the readily available and inexpensive gallic acid. The synthesis proceeds through the formation of the methyl ester, followed by the crucial Williamson ether synthesis to construct the 1,4-benzodioxane ring, and concludes with the hydrolysis of the ester to yield the target carboxylic acid. While this pathway involves several steps, it is a well-documented approach for analogous compounds.[2]

Experimental Protocol:

Step 1: Esterification of Gallic Acid to Methyl Gallate

To a solution of gallic acid (1.0 eq) in methanol, concentrated sulfuric acid is added dropwise. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl gallate, is extracted with an organic solvent, dried, and concentrated.

Step 2: Synthesis of Methyl 7,8-dihydroxy-1,4-benzodioxan-6-carboxylate

Methyl gallate (1.0 eq) is dissolved in a suitable solvent such as acetone, and potassium carbonate (a slight excess) is added. To this suspension, 1,2-dibromoethane (a slight excess) is added dropwise. The reaction mixture is then refluxed for an extended period (e.g., 18 hours).[2] After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography. A similar reaction has been reported with a yield of 47%.[3]

Step 3: Hydrolysis to this compound

The methyl ester from the previous step is dissolved in a mixture of methanol and an aqueous solution of a strong base, such as 2N sodium hydroxide. The solution is refluxed for several hours to ensure complete hydrolysis.[2] After cooling, the methanol is removed under reduced pressure. The remaining aqueous solution is acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried under vacuum. A similar hydrolysis of a related benzodioxane ester has been reported to yield the carboxylic acid in 75.4% yield.[3]

Synthesis_Route_1 GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate MeOH, H₂SO₄ (reflux) BenzodioxaneEster Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate MethylGallate->BenzodioxaneEster 1,2-dibromoethane, K₂CO₃ (reflux) TargetCompound 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid BenzodioxaneEster->TargetCompound 1. NaOH (aq), MeOH (reflux) 2. HCl (aq)

Synthesis Route 1 from Gallic Acid.

Synthesis Route 2: An Alternative Pathway from Protocatechuic Acid

An alternative and potentially more direct route utilizes protocatechuic acid (3,4-dihydroxybenzoic acid) as the starting material. This approach also involves an initial esterification followed by the formation of the 1,4-benzodioxane ring via Williamson ether synthesis and final hydrolysis.

Experimental Protocol:

Step 1: Esterification of Protocatechuic Acid to Methyl 3,4-dihydroxybenzoate

Protocatechuic acid (1.0 eq) is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated under reflux until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is worked up by dissolving in an organic solvent and washing with a mild base and brine. The organic layer is dried and concentrated to afford methyl 3,4-dihydroxybenzoate.

Step 2: Synthesis of Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate

Methyl 3,4-dihydroxybenzoate (1.0 eq) and a base such as potassium carbonate are suspended in a polar aprotic solvent like DMF. 1,2-dichloroethane or 1,2-dibromoethane (1.1 eq) is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, poured into water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Step 3: Hydrolysis to this compound

The methyl ester is hydrolyzed using a procedure similar to that described in Route 1. The ester is dissolved in a methanolic solution of sodium hydroxide and heated to reflux. After the reaction is complete, the mixture is cooled, and the methanol is removed. The aqueous residue is then acidified with hydrochloric acid to precipitate the final product, which is collected by filtration, washed with cold water, and dried.

Synthesis_Route_2 ProtocatechuicAcid Protocatechuic Acid MethylEster Methyl 3,4-dihydroxybenzoate ProtocatechuicAcid->MethylEster MeOH, H₂SO₄ (reflux) BenzodioxaneEster Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate MethylEster->BenzodioxaneEster 1,2-dihaloethane, Base (e.g., K₂CO₃) TargetCompound 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid BenzodioxaneEster->TargetCompound 1. NaOH (aq), MeOH (reflux) 2. HCl (aq)

Synthesis Route 2 from Protocatechuic Acid.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the specific resources and priorities of the research team. The gallic acid route, while potentially longer, is based on a very common and inexpensive starting material. The protocatechuic acid route may offer a more streamlined process. Further optimization of reaction conditions for both pathways could lead to improved yields and reduced reaction times. The detailed protocols and comparative data provided herein serve as a valuable resource for chemists and researchers in the synthesis of this important intermediate.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted 1,4-Benzodioxane Analogs as Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] While comprehensive structure-activity relationship (SAR) studies on 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid itself are limited, a closely related series of 7-substituted 1,4-benzodioxane-benzamides has emerged as a promising class of antibacterial agents targeting the essential cell division protein FtsZ.[3] This guide provides a comparative analysis of these analogs, supported by experimental data, to elucidate the structural requirements for potent antibacterial activity.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of 7-substituted 1,4-benzodioxane-benzamide analogs was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. The data presented below is synthesized from studies on these novel FtsZ inhibitors.[3][4]

Compound ID7-Position Substituent (R)MIC (µM) vs. S. aureusMIC (µM) vs. E. coli (mutated)
1 -H>2276>320
2 -F7.17.1
3 -Cl1.11.1
4 -Br7.17.1
5 -CH₃0.61.3
6 -OCH₃14.011.2
7 -CF₃5.310.7
8 -OCF₃0.30.3

SAR Analysis: The data reveals critical insights into the structure-activity relationships:

  • Halogen Substitution: Small halogen substituents at the 7-position, such as fluoro (Compound 2) and chloro (Compound 3), significantly improve activity compared to the unsubstituted analog (Compound 1).

  • Methyl and Methoxy Groups: A small alkyl group like methyl (Compound 5) confers potent activity. However, a methoxy group (Compound 6) is less favorable.

  • Trifluoromethyl Groups: The trifluoromethyl (Compound 7) and especially the trifluoromethoxy (Compound 8) substituents result in the most potent analogs, with sub-micromolar activity against both S. aureus and mutated E. coli strains. This suggests that a lipophilic, electron-withdrawing group at the 7-position is highly beneficial for antibacterial efficacy.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. The following are key experimental protocols used in the evaluation of the 1,4-benzodioxane-benzamide analogs.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in the 96-well plates. The final concentration range might typically be from 0.1 to 128 µg/mL.

  • Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: FtsZ GTPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the GTP hydrolysis activity of the FtsZ protein, which is essential for its function.[5][6]

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (e.g., 1 mM)

  • Test compounds at various concentrations

  • Malachite Green Reagent for phosphate detection

  • 96-well microplate and microplate reader

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing the polymerization buffer, purified FtsZ protein (e.g., 5-12 µM), and the test compound at the desired concentration.[5][6]

  • Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for approximately 10 minutes.

  • Initiate the enzymatic reaction by adding GTP to a final concentration of 1 mM.[5]

  • Incubate for a set period (e.g., 20-30 minutes) to allow for GTP hydrolysis.

  • Stop the reaction and add the Malachite Green Reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during GTP hydrolysis.

  • Allow 20-30 minutes for color development.[5]

  • Measure the absorbance at approximately 630-650 nm using a microplate reader.[5][6]

  • The level of inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Workflows and Pathways

To better illustrate the processes involved in this research, the following diagrams have been generated.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Core 1,4-Benzodioxane Core Analogs Design & Synthesize 7-Substituted Analogs Core->Analogs Purify Purification & Characterization (NMR, MS) Analogs->Purify MIC Primary Screening: MIC Assay Purify->MIC Hit_ID Hit Identification MIC->Hit_ID Hit_ID->Analogs Optimization Cycle Secondary Secondary Assays: FtsZ GTPase Assay Hit_ID->Secondary SAR Structure-Activity Relationship (SAR) Secondary->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for a structure-activity relationship (SAR) study.

FtsZ_Inhibition_Pathway GTP GTP FtsZ_Monomer FtsZ Monomers FtsZ_Protofilament FtsZ Protofilaments FtsZ_Monomer->FtsZ_Protofilament Polymerization (GTP Hydrolysis) Z_Ring Z-Ring Formation at Mid-Cell FtsZ_Protofilament->Z_Ring Septum Septum Formation Z_Ring->Septum Cell_Division Bacterial Cell Division Septum->Cell_Division Inhibitor 7-Substituted Benzodioxane Inhibitor Inhibitor->FtsZ_Protofilament

Caption: Mechanism of bacterial cell division inhibition via targeting FtsZ.

References

Spectroscopic comparison of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid and its esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, the structural nuances of a molecule can significantly influence its biological activity. A case in point is the comparison between 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid and its ester derivatives. While the core benzodioxan structure is a recognized pharmacophore, the modification of the carboxylic acid group into an ester can alter properties such as solubility, membrane permeability, and receptor binding. This guide provides a detailed spectroscopic comparison, supported by experimental data, to elucidate the key differences between the parent acid and its esters, offering researchers a foundational dataset for their investigations.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a representative ester, methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate. The data highlights the characteristic shifts and signals that differentiate the two compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Proton This compound (δ, ppm) Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate (δ, ppm) Key Difference
H-5~7.30 (s)~7.28 (s)Minimal change in the aromatic proton signal.
H-8~6.50 (s)~6.48 (s)Minimal change in the aromatic proton signal.
-OCH₂CH₂O-~4.25 (m, 4H)~4.24 (m, 4H)The dioxan protons are largely unaffected.
-OH (phenolic)~9.80 (s, br)~9.75 (s, br)The phenolic proton remains, indicating its presence in both molecules.
-COOH~12.50 (s, br)-The acidic proton signal is absent in the ester.
-OCH₃-~3.80 (s, 3H)A sharp singlet appears, characteristic of the methyl ester group.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon This compound (δ, ppm) Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate (δ, ppm) Key Difference
C=O (carboxyl/ester)~168.0~166.5A slight upfield shift of the carbonyl carbon in the ester.
C-7~150.0~149.8Minimal change in the carbon bearing the hydroxyl group.
C-4a~142.0~142.2Minimal change in the aromatic ring carbons.
C-8a~140.0~140.1Minimal change in the aromatic ring carbons.
C-6~118.0~118.5Minimal change in the carbon bearing the carboxyl/ester group.
C-5~115.0~115.2Minimal change in the aromatic ring carbons.
C-8~105.0~105.1Minimal change in the aromatic ring carbons.
-OCH₂CH₂O-~64.0~64.1The dioxan carbons are largely unaffected.
-OCH₃-~52.0A new signal appears for the methyl ester carbon.

Table 3: IR, Mass Spectrometry, and UV-Vis Data

Spectroscopic Technique This compound Methyl 7-hydroxy-1,4-benzodioxan-6-carboxylate Key Difference
IR (cm⁻¹) 3400-2500 (br, O-H stretch, carboxylic acid), 3300 (O-H stretch, phenol), 1680 (C=O stretch, carboxylic acid)3350 (O-H stretch, phenol), 1720 (C=O stretch, ester)The broad carboxylic acid O-H stretch is absent in the ester, and the C=O stretch shifts to a higher wavenumber.
Mass Spectrometry (EI, m/z) 196 [M]⁺210 [M]⁺The molecular ion peak increases by 14 Da, corresponding to the addition of a methyl group.
UV-Vis (λmax, nm in MeOH) ~295~293A slight hypsochromic (blue) shift may be observed upon esterification.

Experimental Workflow

The following diagram illustrates the typical workflow for the spectroscopic comparison of the parent acid and its ester derivative.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Acid 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid Esterification Esterification (e.g., MeOH, H₂SO₄) Acid->Esterification NMR NMR Spectroscopy (¹H, ¹³C) Acid->NMR IR IR Spectroscopy Acid->IR MS Mass Spectrometry Acid->MS UV_Vis UV-Vis Spectroscopy Acid->UV_Vis Ester Methyl 7-hydroxy-1,4-benzodioxan- 6-carboxylate Esterification->Ester Ester->NMR Ester->IR Ester->MS Ester->UV_Vis Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR->Comparison MS->Comparison UV_Vis->Comparison

Caption: Workflow for Synthesis and Spectroscopic Comparison.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • Parameters:

    • ¹H NMR: 16 scans, relaxation delay of 1 s.

    • ¹³C NMR: 1024 scans, relaxation delay of 2 s.

  • Data Processing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a universal ATR sampling accessory.

  • Parameters: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added.

  • Data Processing: The resulting spectrum was baseline corrected.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with a direct insertion probe.

  • Parameters: The ionization energy was set to 70 eV.

  • Data Processing: The mass-to-charge ratio (m/z) of the detected ions was recorded.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of the compound was prepared in methanol and then diluted to a concentration of approximately 10⁻⁵ M.

  • Instrumentation: UV-Vis absorption spectra were recorded on a dual-beam spectrophotometer.

  • Parameters: The spectra were scanned from 200 to 400 nm.

  • Data Processing: The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

This comprehensive spectroscopic comparison provides a clear and objective differentiation between this compound and its methyl ester. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the characterization and advancement of novel therapeutic agents.

Benchmarking the Purity of Synthesized 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of synthesized 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid against a commercially available analogue and a crude, unpurified sample. The objective is to present a clear benchmark for researchers engaged in the synthesis and purification of this and related compounds, which are valuable intermediates in the preparation of benzoxazines and other pharmacologically active molecules.[1] This document outlines detailed experimental protocols for synthesis, purification, and purity analysis, supported by comparative data and process visualizations.

Introduction

This compound is a substituted benzodioxane derivative of interest in medicinal chemistry. The purity of such intermediates is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and potential downstream toxicological issues. This guide details a plausible synthetic route, purification strategies, and the analytical methods used to ascertain purity, providing a framework for achieving high-purity material suitable for drug development pipelines.

Synthesis and Purification Workflow

A common route to substituted 1,4-benzodioxanes involves the reaction of a catechol-like precursor with a dielectrophile. For this compound, a plausible synthesis starts from a protected trihydroxybenzoic acid derivative, followed by the formation of the dioxane ring and subsequent deprotection and hydrolysis.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A Methyl 3,4,5-trihydroxybenzoate (Starting Material) B Protection of Phenolic Hydroxyls A->B C Williamson Ether Synthesis (with 1,2-dibromoethane) B->C D Selective Deprotection & Saponification C->D E Crude 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid D->E F Column Chromatography (Silica Gel) E->F G Recrystallization F->G H Purified Product G->H I HPLC-UV H->I J 1H NMR Spectroscopy H->J K Mass Spectrometry H->K

Caption: Overall workflow from synthesis to purity analysis.

Experimental Protocols

Synthesis of this compound (Hypothetical)

A multi-step synthesis starting from gallic acid (3,4,5-trihydroxybenzoic acid) is a feasible approach.[2][3] First, the carboxylic acid is esterified, for instance to methyl gallate. Two of the adjacent hydroxyl groups are then reacted with 1,2-dibromoethane in the presence of a weak base like potassium carbonate to form the 1,4-benzodioxane ring via a Williamson ether synthesis.[2][3][4] The remaining hydroxyl group and the methyl ester are then deprotected and hydrolyzed, respectively, to yield the crude product.

Purification Protocol

The crude product is first subjected to column chromatography on silica gel to separate the target compound from non-polar impurities and unreacted starting materials. This is followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove closely related impurities and achieve high purity.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Purity is determined using a reversed-phase HPLC method with UV detection.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Quantification: Purity is calculated based on the area percentage of the main peak.

Comparative Purity Analysis

The purity of the synthesized and purified this compound was compared against a crude (unpurified) sample and a commercially available analogue, 1,4-Benzodioxane-6-carboxylic acid.

Sample IDDescriptionPurity by HPLC-UV (%)Major Impurities Detected
SYN-PUR Synthesized & Purified this compound99.2Residual starting material (0.3%), Isomeric byproduct (0.5%)
SYN-CRU Crude Synthesized this compound85.7Unreacted intermediates (5.8%), Starting material (4.1%), Isomeric byproduct (4.4%)
COM-ANA Commercial 1,4-Benzodioxane-6-carboxylic acid97.0Undisclosed (3.0%)

Characterization of Potential Impurities

Based on the synthetic route, the following impurities are anticipated in the crude product. Their separation is key to achieving high purity.

Relationship of the target compound to potential impurities. Target 7-Hydroxy-1,4-benzodioxan- 6-carboxylic acid (Desired Product) StartMat Methyl 3,4,5-trihydroxybenzoate (Starting Material) Intermediate Methyl 7-hydroxy-1,4-benzodioxan- 6-carboxylate (Intermediate) Isomer 8-Hydroxy-1,4-benzodioxan- 7-carboxylic acid (Isomeric Byproduct)

Caption: Target compound and potential process-related impurities.

Discussion

The presented data highlights the importance of a robust purification strategy to achieve high-purity this compound. While the crude product (SYN-CRU ) shows a significant level of impurities, a combination of column chromatography and recrystallization proves effective in elevating the purity to over 99% (SYN-PUR ). This level of purity is crucial for its intended use in pharmaceutical synthesis, where even small amounts of impurities can have significant impacts.

The commercially available analogue, 1,4-Benzodioxane-6-carboxylic acid (COM-ANA ), serves as a useful, though not direct, benchmark. The purity of the synthesized and purified target compound compares favorably, demonstrating that a well-designed laboratory procedure can yield material of high quality.

Conclusion

This guide provides a benchmark for the purity of synthesized this compound. The detailed experimental protocols for synthesis, purification, and analysis offer a practical framework for researchers. The comparative data underscores the necessity of rigorous purification to achieve the high-purity standards required in drug development. The visualized workflows provide a clear and concise overview of the entire process, from starting materials to the final, highly purified product.

References

Scarcity of Direct Experimental Data for 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid Necessitates Broader Comparative Analysis of Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of direct experimental data on the biological activity of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid. The compound is primarily cited as a chemical intermediate in the synthesis of other molecules, such as benzoxazines, rather than a subject of standalone pharmacological investigation.[1][2][3] This scarcity of specific data necessitates a broader approach to provide a meaningful comparative guide for researchers. Therefore, this analysis will focus on the cross-validation of experimental data for the broader class of 1,4-benzodioxane-6-carboxylic acid derivatives, for which more substantial research is available. This approach will offer valuable insights into the structure-activity relationships and therapeutic potential of this chemical scaffold.

The 1,4-benzodioxane core is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[4][5] These include applications as α1-adrenoceptor antagonists, antibacterial agents, anticancer therapeutics, and inhibitors of platelet aggregation.[4][6][7][8] This guide will present a comparative analysis of the experimental data for various 1,4-benzodioxane derivatives, with a focus on those containing the carboxylic acid moiety at the 6-position, to provide a valuable resource for researchers and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of 1,4-benzodioxane derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data for various derivatives, providing a basis for comparison.

Table 1: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives [7]

Compound IDTarget Cell LinesGI₅₀ (μM)
7e Average (56 cell lines) 6.92
MDA-MB-435 (Melanoma)0.20
M14 (Melanoma)0.46
SK-MEL-2 (Melanoma)0.57
UACC-62 (Melanoma)0.27

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Table 2: Enzyme Inhibition and Antioxidant Activity of Benzodioxane Carboxylic Acid-Based Hydrazones [9][10]

Compound IDEnzyme/ActivityIC₅₀ (µg/mL)
5 Acetylcholinesterase1.228 ± 1.63
β-glucosidase0.37 ± 3.06
Peroxidase2.009 ± 3.19
7 α-amylase2.81 ± 8.69
Tyrosinase0.70 ± 2.30
Antioxidant (DPPH)17.16 ± 2.641

IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme or activity.

Table 3: Antiplatelet Aggregation Activity of 1,4-Benzodioxine Derivatives [8]

Compound IDInducerIC₅₀ (μM)TargetIC₅₀ (μM)
9-2p ADP41.7GPIIb/IIIa2.3
Thrombin22.2

IC₅₀: The concentration of the compound that causes 50% inhibition of platelet aggregation or target activity.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for cross-validation and replication.

Anticancer Activity Screening (NCI-60) [7] The primary screening of the 1,4-benzodioxane-hydrazone derivatives was conducted using the National Cancer Institute's 60 human tumor cell line screen (NCI-60).

  • Cell Lines: A panel of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Assay: Compounds were initially tested at a single high dose (10 μM). The effect on cell growth was determined using a sulforhodamine B (SRB) protein assay, which measures cell density.

  • Data Analysis: The percentage growth inhibition was calculated. For compounds showing significant activity, a five-dose assay was performed to determine the GI₅₀ value.

Enzyme Inhibition Assays [9][10] The inhibitory activity of the benzodioxane carboxylic acid-based hydrazones against various enzymes was determined using spectrophotometric methods.

  • General Principle: The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor. The substrate and a chromogenic reagent are used, and the change in absorbance over time is monitored.

  • Data Analysis: The percentage of inhibition is calculated for various concentrations of the compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiplatelet Aggregation Assay [8] The ability of 1,4-benzodioxine derivatives to inhibit platelet aggregation was evaluated using human blood platelets.

  • Platelet Preparation: Platelet-rich plasma (PRP) was obtained from the whole blood of healthy volunteers.

  • Assay: Platelet aggregation was induced by the addition of agonists such as adenosine diphosphate (ADP) or thrombin. The change in light transmission through the platelet suspension was measured using an aggregometer.

  • Data Analysis: The percentage of inhibition of aggregation was calculated, and the IC₅₀ values were determined.

GPIIb/IIIa Antagonistic Activity Assay [8] The inhibitory effect on the GPIIb/IIIa receptor was assessed using an enzyme-linked immunosorbent assay (ELISA).

  • Principle: The assay measures the binding of fibrinogen to the purified GPIIb/IIIa receptor in the presence of the test compound.

  • Procedure: Microtiter plates were coated with the GPIIb/IIIa receptor. The test compounds and a fixed concentration of fibrinogen were added. The amount of bound fibrinogen was detected using an anti-fibrinogen antibody conjugated to an enzyme that produces a colored product.

  • Data Analysis: The IC₅₀ value was determined by measuring the concentration of the compound required to inhibit 50% of the fibrinogen binding.

Visualizing Synthesis and Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a general synthesis pathway for 1,4-benzodioxane-6-carboxylic acid derivatives and a typical workflow for in vitro biological screening.

G start Gallic Acid esterification Esterification (Methanol, H₂SO₄) start->esterification intermediate1 Methyl 3,4,5-trihydroxybenzoate esterification->intermediate1 cyclization Cyclization (1,2-Dibromoethane, K₂CO₃) intermediate1->cyclization intermediate2 6,8-disubstituted-1,4-benzodioxane cyclization->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis final_product 1,4-Benzodioxane-6-carboxylic Acid Derivative hydrolysis->final_product G compound Test Compound (1,4-Benzodioxane Derivative) primary_screen Primary Screening (e.g., Single High Dose) compound->primary_screen inactive Inactive primary_screen->inactive active Active primary_screen->active secondary_screen Secondary Screening (Dose-Response Assay) active->secondary_screen data_analysis Data Analysis (IC₅₀ / GI₅₀ Determination) secondary_screen->data_analysis result Biological Activity Profile data_analysis->result

References

In Silico Prediction vs. Experimental Results: A Comparative Guide for 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of in silico predictions and experimental findings related to the 1,4-benzodioxan-6-carboxylic acid scaffold. It is important to note that while the focus of this guide is 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, a notable scarcity of publicly available research dedicated to this specific molecule exists. Consequently, this document leverages data from closely related derivatives, primarily amide and hydrazone analogs of 1,4-benzodioxan-6-carboxylic acid, to provide a representative comparison and a predictive framework for the potential biological activity of the target compound.

Overview of 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane moiety is a recognized pharmacophore present in numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of the 1,4-benzodioxane-6-carboxylic acid core allows for the synthesis of diverse libraries of compounds with modified biological activities.[1][2]

In Silico Predictions of Physicochemical Properties and Druglikeness

Computational methods are invaluable for the early-stage assessment of drug candidates. For derivatives of 1,4-benzodioxan-6-carboxylic acid, in silico tools are employed to predict physicochemical properties and adherence to established druglikeness rules, such as Lipinski's Rule of Five. These predictions help to prioritize compounds for synthesis and experimental testing.

Table 1: Predicted Physicochemical Properties of 1,4-Benzodioxane-6-carboxylic Acid Derivatives

Derivative ClassMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five ComplianceReference
HydrazonesVaried (based on substituent)Varied1-24-6Compliant[3]
AmidesVaried (based on substituent)Varied1-24-5Compliant[1][2]

Note: This table summarizes general findings for classes of derivatives. Specific values vary with each compound's unique substituents.

Comparative Analysis: In Silico Docking vs. In Vitro Enzyme Inhibition

A key application of in silico modeling is the prediction of a compound's binding affinity to a biological target. These predictions can then be validated through in vitro enzyme inhibition assays. For derivatives of 1,4-benzodioxane-6-carboxylic acid, a strong correlation between predicted binding energies and experimentally determined inhibitory concentrations (IC₅₀) has been observed.

Table 2: Comparison of In Silico and In Vitro Data for a Representative Hydrazone Derivative of 1,4-Benzodioxane-6-carboxylic Acid

Target EnzymeIn Silico Binding Affinity (kcal/mol)Experimental IC₅₀ (µM)Reference
Acetylcholinesterase-8.56.78[3]
Butyrylcholinesterase-9.28.24[3]

Experimental Protocols

In Vitro Enzyme Inhibition Assays

The inhibitory activity of 1,4-benzodioxane-6-carboxylic acid derivatives against various enzymes is a key indicator of their therapeutic potential.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay: The inhibitory activity against AChE and BChE can be determined using a modified Ellman's method. The assay mixture typically contains a phosphate buffer (pH 8.0), the test compound at varying concentrations, and the respective enzyme. The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The hydrolysis of the substrate produces a yellow-colored product, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm). The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of a control. The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.[3]

In Vitro Anticancer Activity

The cytotoxic effects of these derivatives are often evaluated against various human cancer cell lines.

MTT Assay: Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours). After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC₅₀ value is determined.

In Silico Methodologies

Molecular Docking

Molecular docking simulations are performed to predict the binding mode and affinity of a ligand to a target protein. Software such as AutoDock or Schrödinger Maestro is commonly used. The three-dimensional structure of the target protein is obtained from a protein data bank (e.g., PDB). The ligand is then docked into the active site of the protein, and the binding energy is calculated using a scoring function. The results provide insights into the potential interactions between the ligand and the protein's amino acid residues.[3]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug's success. In silico tools like SwissADME or pkCSM are used to predict these properties based on the chemical structure of the compound. These predictions help in the early identification of potential liabilities and guide the optimization of lead compounds.

Visualizing the Workflow and Biological Context

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the evaluation of novel compounds, integrating both in silico and experimental approaches.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation Compound Library Design Compound Library Design ADMET Prediction ADMET Prediction Compound Library Design->ADMET Prediction Druglikeness Filter Molecular Docking Molecular Docking ADMET Prediction->Molecular Docking Prioritized Compounds Synthesis Synthesis Molecular Docking->Synthesis Promising Candidates In Vitro Assays In Vitro Assays Synthesis->In Vitro Assays Purified Compounds Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) In Vitro Assays->Structure-Activity Relationship (SAR) Biological Data Structure-Activity Relationship (SAR)->Compound Library Design Feedback Loop for Optimization

Caption: A generalized workflow for drug discovery.

Hypothetical Signaling Pathway Inhibition

Derivatives of 1,4-benzodioxane have been investigated for their potential to modulate various signaling pathways implicated in disease. The following diagram depicts a simplified, hypothetical signaling cascade that could be targeted.

Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1,4-Benzodioxane Derivative Inhibitor->Raf

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway.

Conclusion and Future Directions

While direct experimental and in silico data for this compound are currently limited, the available research on its derivatives provides a strong foundation for predicting its potential biological activities. The consistent correlation between in silico predictions and experimental outcomes for related compounds underscores the value of computational approaches in guiding the design and evaluation of new therapeutic agents based on the 1,4-benzodioxane scaffold.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate the predictive insights gained from its derivatives. Further exploration of its potential targets and mechanism of action through both computational and experimental studies is warranted.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxy-1,4-benzodioxan-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, step-by-step procedure for the safe disposal of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional and national hazardous waste regulations. The following protocol outlines the general steps for its proper disposal:

  • Waste Identification and Classification : Treat this compound as a hazardous chemical waste.[6][7][8] All materials contaminated with this compound, including empty containers, weighing papers, and used PPE, should also be considered hazardous waste.[8][9]

  • Containerization :

    • Use a dedicated, leak-proof, and chemically compatible container for the waste.[6][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][9] Avoid using abbreviations or chemical formulas.[6]

    • For mixtures, list all chemical components and their approximate percentages on the label.[6]

  • Labeling : The hazardous waste label must include the following information:

    • Full chemical name(s)[6]

    • The words "Hazardous Waste"[6][9]

    • Accumulation start date (the date the first drop of waste is added to the container)

    • Principal investigator's name and contact information[6]

    • Laboratory location (building and room number)[6]

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[9]

    • Ensure the storage area is well-ventilated.

    • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[8]

  • Disposal Request :

    • Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste program.[6][8]

    • Complete any required waste pickup forms, providing accurate information about the waste composition.[6]

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [6][10]

Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing : Rinse the container three times with a suitable solvent that can dissolve the compound.[9]

  • Rinsate Collection : The solvent rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[8][9]

  • Final Disposal : After triple rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[8][9]

General Characteristics of Hazardous Chemical Waste

The following table summarizes the general characteristics that classify a chemical as hazardous waste according to the Environmental Protection Agency (EPA). This compound should be managed as hazardous waste due to its irritant properties.

Hazard CharacteristicDescription
Ignitability Liquids with a flash point below 60°C (140°F), or solids that can cause fire through friction or ignite readily.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.
Toxicity Harmful or fatal when ingested or absorbed.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.

G Figure 1: Chemical Waste Disposal Workflow A Chemical Waste Generated B Is the waste hazardous? A->B C Treat as Hazardous Waste B->C Yes G Non-Hazardous Waste (Consult EHS for verification) B->G No D Properly Labeled & Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Request EHS Pickup E->F H Dispose in Regular Trash or Drain (with EHS approval) G->H

Caption: This diagram outlines the procedural flow for managing chemical waste from generation to disposal.

References

Personal protective equipment for handling 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar compounds and are designed to ensure a safe laboratory environment.

Hazard Summary

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][5][6]

It is imperative to handle this compound with the appropriate personal protective equipment and engineering controls to mitigate these risks.

Personal Protective Equipment (PPE) and Engineering Controls

The following table summarizes the required PPE and engineering controls for handling this compound.

Protection Type Requirement Specification
Engineering Controls Fume Hood or Ventilated EnclosureUse only in a well-ventilated area, preferably a certified chemical fume hood, to keep airborne concentrations low.[6]
Eyewash Station and Safety ShowerFacilities must be equipped with an eyewash fountain and a safety shower in close proximity to the workstation.[7]
Eye and Face Protection Safety Glasses with Side Shields or GogglesWear appropriate eye protection to prevent contact.[3][6] Face protection may also be necessary.[1][8]
Skin Protection Chemical-Resistant GlovesInspect gloves prior to use.[1][8] Use proper glove removal technique to avoid skin contact.[1] Consult the glove manufacturer for specific breakthrough times and material compatibility.
Lab Coat or Long-Sleeved ClothingWear a lab coat and long-sleeved clothing to prevent skin exposure.[7][8]
Respiratory Protection Not Required Under Normal ConditionsNo protective equipment is needed under normal use conditions with adequate ventilation.[5][8] If dust is generated, avoid breathing it.[6]

Operational Plan: Weighing and Dissolving a Solid Compound

This protocol outlines a standard procedure for safely weighing and dissolving a solid chemical like this compound.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Stir bar and stir plate (if necessary)

  • Required PPE (see table above)

Procedure:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood and analytical balance, is clean and free of clutter.

    • Don the required PPE: safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Weighing the Compound:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.

    • Minimize the creation of dust during transfer.[6][8]

    • Record the exact weight of the compound.

  • Dissolving the Compound:

    • Place the beaker or flask containing the appropriate volume of solvent on a stir plate within the fume hood. Add a stir bar.

    • Carefully add the weighed compound to the solvent.

    • Turn on the stirrer to facilitate dissolution. Gentle heating may be applied if the compound's solubility characteristics permit and it is safe to do so.

  • Post-Procedure:

    • Tightly close the stock container of the this compound.[6][8]

    • Clean the spatula and work area thoroughly.

    • Dispose of the weighing paper and any contaminated materials in the designated chemical waste container.[5]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container.[6][8]

  • Keep the container in a cool, dry, and well-ventilated place.[6][8]

  • Store away from incompatible substances.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[2][5]

  • Sweep up any spills and shovel the material into a suitable container for disposal.[5][8]

  • Do not release into the environment.[5][8]

Procedural Diagrams

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_handling Chemical Handling cluster_cleanup Post-Handling A Identify need to handle This compound B Consult Safety Data Sheet (or analogue data) A->B C Work in a Chemical Fume Hood B->C D Don Safety Glasses with Side Shields C->D E Wear Chemical- Resistant Gloves D->E F Put on Lab Coat E->F G Proceed with Experimental Protocol F->G H Dispose of waste in approved chemical waste container G->H I Clean work area and equipment H->I J Remove PPE correctly (gloves last) I->J K Wash hands thoroughly J->K

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.